BTZ043
Description
Properties
IUPAC Name |
2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151286 | |
| Record name | BTZ-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161233-85-7 | |
| Record name | 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BTZ-043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BTZ-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BTZ-043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BTZ043's Mechanism of Action on DprE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of BTZ043, a potent anti-tubercular agent, on its target, the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This document provides a comprehensive overview of the molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate this mechanism.
Core Mechanism: Covalent Inhibition of DprE1
This compound is a member of the benzothiazinone (BTZ) class of compounds and acts as a mechanism-based covalent inhibitor of DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2] The inhibitory process is a suicidal mechanism that leads to the irreversible inactivation of the enzyme.[3]
The key steps of the mechanism are as follows:
-
Prodrug Activation: this compound is a prodrug that requires activation within the mycobacterial cell. The nitro group of this compound is reduced by the flavin adenine dinucleotide (FAD) cofactor of DprE1, which must be in its reduced state (FADH2).[1][3] This reduction converts the nitro group into a highly reactive nitroso derivative.[1]
-
Covalent Adduct Formation: The electrophilic nitroso-BTZ043 intermediate then undergoes a nucleophilic attack by the thiol group of a critical cysteine residue in the active site of DprE1 (Cys387 in M. tuberculosis).[4][5]
-
Semimercaptal Linkage: This reaction forms a stable, covalent semimercaptal adduct between this compound and DprE1.[1][4] This covalent modification physically blocks the active site and renders the enzyme non-functional.
This covalent and irreversible inhibition explains the potent bactericidal activity of this compound against M. tuberculosis.[1]
Signaling Pathway and Metabolic Consequence
DprE1 is a critical enzyme in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall components, arabinogalactan (AG) and lipoarabinomannan (LAM).[6][7][8] DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for AG and LAM synthesis.[6][9]
By irreversibly inhibiting DprE1, this compound blocks the production of DPA, leading to a halt in arabinan synthesis.[4] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[2][10]
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, including determination of the Minimum Inhibitory Concentration (MIC) against whole mycobacterial cells and the half-maximal inhibitory concentration (IC50) against the purified DprE1 enzyme.
Table 1: In Vitro Activity of DprE1 Inhibitors
| Compound | Target Organism/Enzyme | Assay Type | Value | Unit | Reference(s) |
| This compound | M. tuberculosis | MIC | 1 | ng/mL | [1] |
| This compound | M. tuberculosis | MIC | 0.001 - 0.008 | mg/L | [2] |
| This compound | M. tuberculosis Erdman | MIC | 0.008 | µg/mL | |
| PBTZ169 | M. tuberculosis | MIC | ~3x lower than this compound | - | |
| BTZ045 (amino) | M. tuberculosis | MIC | >500x higher than this compound | - | [1] |
| BTZ046 (hydroxylamino) | M. tuberculosis | MIC | >500x higher than this compound | - | [1] |
| DNB1 | M. tuberculosis | MIC | 0.072 | µg/mL | [1] |
| VI-9376 | M. tuberculosis | MIC | 1 | µg/mL | [1] |
| This compound | M. smegmatis DprE1 | IC50 | 4.5 | µM | [3] |
| DNB1 | M. smegmatis DprE1 | IC50 | 15.8 | µM | |
| VI-9376 | M. smegmatis DprE1 | IC50 | 57.4 | µM |
Table 2: Kinetic Parameters for M. smegmatis DprE1
| Substrate | Parameter | Value | Unit | Reference(s) |
| DCPIP | Km | 4.2 ± 0.3 | µM | |
| DCPIP | kcat | 11.1 ± 0.1 | min-1 | |
| Oxygen | kcat | ~2.8 | min-1 |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and biophysical techniques.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis is typically determined using the Resazurin Microtiter Assay (REMA).
Protocol: Resazurin Microtiter Assay (REMA)
-
Bacterial Culture: Grow M. tuberculosis H37Rv at 37°C in 7H9 broth supplemented with ADC (albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microplate.
-
Inoculation: Dilute the bacterial culture and add to each well to achieve a standardized inoculum. Include drug-free and cell-free control wells.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 7 days).
-
Resazurin Addition: Add a solution of resazurin to each well and incubate for an additional 24-48 hours.
-
Readout: Determine the MIC as the lowest concentration of this compound that prevents the color change of resazurin (blue, indicating no metabolic activity) to resorufin (pink, indicating metabolic activity).
DprE1 Enzyme Activity Assays
The inhibitory effect of this compound on DprE1 can be monitored using spectrophotometric assays.
Protocol: DCPIP-Based DprE1 Activity Assay
This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the DprE1-FADH2 complex.
-
Reaction Mixture: Prepare a reaction mixture containing purified DprE1 enzyme in a suitable buffer (e.g., 20 mM glycylglycine, pH 8.5), the substrate analogue farnesylphosphoryl-β-D-ribofuranose (FPR), and DCPIP.
-
Inhibitor Incubation: For inhibition studies, pre-incubate the DprE1 enzyme with varying concentrations of this compound for a set time (e.g., 7 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate (FPR).
-
Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Amplex Red-Coupled DprE1 Assay
This is a fluorescence-based assay that measures the production of hydrogen peroxide during the DprE1-catalyzed oxidation of its substrate.
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM glycylglycine (pH 8.5), 150 µM FPR, 0.3 µM DprE1, 50 µM Amplex Red, and 0.35 µM horseradish peroxidase (HRP).
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture.
-
Incubation and Measurement: Incubate the reaction at 37°C and monitor the increase in fluorescence (excitation ~570 nm, emission ~585 nm) as Amplex Red is converted to the fluorescent resorufin.
-
Data Analysis: Analyze the progress curves of the reaction to study the kinetics of DprE1 inactivation by this compound.
Confirmation of Covalent Adduct Formation
Mass spectrometry and X-ray crystallography are used to definitively prove the covalent binding of this compound to DprE1.
Protocol: Mass Spectrometry Analysis
-
Adduct Formation: Incubate purified DprE1 with this compound and a substrate analogue like FPR to facilitate the formation of the covalent adduct.
-
Sample Preparation: Prepare the protein sample for mass spectrometry. This may involve buffer exchange to remove non-volatile salts and detergents.
-
Mass Spectrometry: Analyze the intact protein or digested peptides by mass spectrometry (e.g., ESI-MS).
-
Data Analysis: Compare the mass of the treated DprE1 with the untreated enzyme. An increase in mass corresponding to the molecular weight of the activated this compound confirms the formation of a covalent adduct.
Protocol: X-ray Crystallography
-
Adduct Generation: Pre-form the DprE1-BTZ043 covalent adduct by incubating the purified enzyme with this compound and FPR. Confirm adduct formation using mass spectrometry.
-
Crystallization: Screen for crystallization conditions for the DprE1-BTZ043 complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.
-
Analysis: Analyze the electron density map to visualize the covalent bond between the inhibitor and the Cys387 residue in the active site.
Experimental and Logical Workflows
The characterization of this compound as a covalent inhibitor of DprE1 follows a logical progression of experiments.
Conclusion
The mechanism of action of this compound against DprE1 is a well-characterized example of mechanism-based enzyme inhibition. As a prodrug activated by its target, this compound forms a covalent adduct with a critical cysteine residue, leading to irreversible enzyme inactivation. This potent and specific mechanism, which disrupts the essential arabinan biosynthesis pathway, makes this compound a highly promising candidate for the treatment of tuberculosis. The experimental protocols and workflows described herein provide a framework for the continued study of DprE1 inhibitors and the development of new anti-tubercular therapeutics.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Chemical Synthesis and Purification of BTZ043
This technical guide provides an in-depth overview of the chemical synthesis, purification, and mechanism of action of BTZ043, a potent anti-tuberculosis agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a promising benzothiazinone (BTZ) class of nitroaromatic compound with potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[1][2]. It is a pro-drug that, once activated, covalently inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme[3][4]. This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making this compound a highly specific and potent therapeutic candidate[1][5]. Currently, this compound is in clinical development for the treatment of tuberculosis[6][7].
Mechanism of Action
This compound targets the essential DprE1/DprE2 enzyme complex, which is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA)[8][9][10]. DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are critical components of the mycobacterial cell wall[2][8][11].
The mechanism of inhibition is a suicide inactivation process. The nitro group of this compound is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso derivative[3][12]. This intermediate then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387 in Mtb) in the active site of DprE1, irreversibly inhibiting the enzyme and blocking cell wall synthesis, which ultimately leads to bacterial cell lysis and death[3][4][13].
Chemical Synthesis of this compound
Several synthetic routes for benzothiazinones have been described, starting from substituted 2-chlorobenzoic acid derivatives[14]. A recently developed "thiourea pathway" is noted for its efficiency, high yields (65-75%), and avoidance of highly toxic reagents like carbon disulfide, making it suitable for large-scale synthesis[14].
Below is a representative experimental protocol based on the thiourea pathway.
This two-step process involves the initial formation of a benzoyl thiocarbamate intermediate, followed by cyclization and addition of the amine side chain.
Step 1: Synthesis of Benzoyl Thiocarbamate Intermediate
-
To a solution of an appropriately substituted 2-chlorobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of a thiourea derivative.
-
The reaction is typically carried out at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude benzoyl thiocarbamate intermediate, which can be used in the next step without further purification.
Step 2: Cyclization and Formation of this compound
-
Dissolve the crude benzoyl thiocarbamate intermediate in an appropriate solvent such as dimethylacetamide (DMA).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture to facilitate the cyclization reaction[15].
-
To this mixture, add (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane and a catalytic amount of acetic acid[15].
-
Heat the reaction mixture (e.g., 50-60°C) for a specified period (e.g., 20-30 minutes)[16].
-
Monitor the formation of this compound by TLC or LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by adding water[16].
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum.
Purification of this compound
High purity of this compound can be readily achieved, and a Good Manufacturing Practices (GMP) batch has been successfully produced, indicating that purification methods are well-established[1]. Standard techniques for the purification of organic compounds are applicable.
-
Chromatography: The crude this compound product is subjected to column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from impurities and unreacted starting materials.
-
Recrystallization: Fractions containing the pure product, as identified by TLC, are combined, and the solvent is evaporated. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield highly pure this compound.
-
Characterization: The purity and identity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds from published literature.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target Organism | MIC (mg/L) | MIC (nM) | Reference |
|---|---|---|---|---|
| This compound | M. tuberculosis H37Rv | 0.001 - 0.008 | 1 - 30 (ng/ml) | [1][6] |
| Macozinone | Intracellular Mtb | - | 27 | [14] |
| This compound | Intracellular Mtb | - | 14 | [14] |
| BTZ-SO (Sulfoxide) | M. tuberculosis H37Rv | >12.5 (µg/mL) | - | [13] |
| BTZ-SO₂ (Sulfone) | M. tuberculosis H37Rv | >12.5 (µg/mL) | - |[13] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose Study)
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| tmax (this compound) | 1.5 h (median) | Time to maximum plasma concentration | [6] |
| tmax (Metabolite M1) | 7 - 8.5 h (median) | Inactive metabolite | [6] |
| Half-life (Metabolite M1) | 8.4 - 9.0 h (geometric mean) | - | [6] |
| AUC & Cmax | More than dose-proportional | For parent this compound |[6] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Macrophages | 21.9 | [14] |
| Macozinone | Macrophages | 23.2 |[14] |
Conclusion
This compound is a highly potent anti-tuberculosis agent with a well-defined mechanism of action targeting the essential DprE1 enzyme. Efficient and scalable synthetic routes, such as the thiourea pathway, have been developed, allowing for the production of high-purity material. Its promising preclinical and early clinical data underscore its potential as a critical component in future tuberculosis treatment regimens. Further research and development will continue to refine its clinical application and explore its full therapeutic potential.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Design and Syntheses of Anti-Tuberculosis Agents Inspired by this compound Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]
- 9. uniprot.org [uniprot.org]
- 10. Decaprenylphosphoryl-β-D-ribose 2'-epimerase, the target of benzothiazinones and dinitrobenzamides, is an essential enzyme in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 12. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Covalent Binding of BTZ043 to Cys387 of DprE1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BTZ043 is a potent, next-generation anti-tubercular agent that irreversibly inhibits decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway. As a prodrug, this compound is activated within the DprE1 active site, leading to the formation of a covalent semimercaptal adduct with a critical cysteine residue (Cys387). This mechanism-based inhibition explains the compound's nanomolar potency and bactericidal activity against both drug-susceptible and resistant strains of M. tuberculosis. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibition parameters, and key experimental protocols used to characterize the covalent binding of this compound to DprE1.
The DprE1/DprE2 Pathway: A Vulnerable Target
The integrity of the mycobacterial cell wall, particularly the arabinogalactan (AG) and lipoarabinomannan (LAM) layers, is critical for the pathogen's survival. The sole precursor for the arabinan domains of these structures is decaprenylphosphoryl-β-D-arabinofuranose (DPA). The synthesis of DPA from decaprenylphosphoryl-β-D-ribofuranose (DPR) is a crucial two-step epimerization process catalyzed by the enzymes DprE1 and DprE2.
-
Oxidation (DprE1): DprE1, a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor, oxidizes the 2'-hydroxyl group of DPR to produce the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) and reduced FAD (FADH₂).[1]
-
Reduction (DprE2): The partner enzyme DprE2 then reduces DPX to form the final product, DPA.[1]
This compound specifically targets the first step of this essential pathway, effectively halting the production of DPA and leading to cell lysis.[2]
Mechanism of Covalent Inhibition
This compound is a mechanism-based, covalent inhibitor, often referred to as a "suicide substrate".[3] Its inhibitory action is not immediate but requires enzymatic activation by its target, DprE1.
-
Prodrug Activation: The FADH₂ generated by DprE1 during the oxidation of DPR reduces the nitro group on the this compound scaffold.[4][5]
-
Formation of Nitroso Intermediate: This reduction yields a highly reactive nitroso-benzothiazinone species within the enzyme's active site.[4]
-
Nucleophilic Attack: The thiol group of the conserved Cys387 residue performs a nucleophilic attack on the electrophilic nitroso derivative.[4][6]
-
Covalent Adduct Formation: This attack results in the formation of a stable, irreversible semimercaptal covalent bond between this compound and Cys387, permanently inactivating the enzyme.[4][7]
This covalent and irreversible binding mechanism is responsible for the exceptional potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
Nanomolar Potency of BTZ043: A Technical Guide for Researchers in Tuberculosis Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of BTZ043 Against Drug-Resistant Tuberculosis.
This technical guide provides a comprehensive overview of the benzothiazinone this compound, a potent drug candidate for the treatment of tuberculosis (TB), with a particular focus on its efficacy against drug-resistant strains. This document collates quantitative data on its potency, details key experimental methodologies for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.
Core Efficacy: Nanomolar Potency Against Mycobacterium tuberculosis
This compound exhibits remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates[1][2]. Its in vitro minimum inhibitory concentration (MIC) for members of the M. tuberculosis complex typically ranges from 1 to 30 ng/mL[1]. This high level of activity makes it significantly more potent than many currently used anti-TB drugs[3].
Table 1: In Vitro Potency of this compound Against Mycobacterium tuberculosis
| Strain Type | Mtb Strain(s) | MIC Range (ng/mL) | MIC Range (µg/mL) | Citation(s) |
| Drug-Susceptible | H37Rv | 1 | 0.001 | [4] |
| Drug-Susceptible | Erdman | - | 0.008 | [5] |
| Mtb Complex (General) | Various | 1 - 30 | 0.001 - 0.03 | [1] |
| Fast-Growing Mycobacteria | Various | 0.1 - 80 | 0.0001 - 0.08 | [1] |
| MDR and XDR | Clinical Isolates | Consistently Potent | - | [1][2] |
Mechanism of Action: Inhibition of Arabinan Biosynthesis
This compound is a pro-drug that is activated within the mycobacterial cell. Its mechanism of action involves the covalent inhibition of the enzyme decaprenenylphosphoryl-β-D-ribose 2’-epimerase (DprE1)[4][6]. DprE1 is a crucial enzyme in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan[3][4].
The nitro group of this compound is reduced by the flavin cofactor FADH2 within DprE1, forming a reactive nitroso intermediate. This intermediate then forms a covalent semimercaptal adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme[3][6]. The disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death[3]. This targeted mechanism is highly selective for mycobacteria[4].
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Protocols
This section details the methodologies for key in vitro experiments to evaluate the efficacy and characteristics of anti-tubercular compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye resazurin to the pink resorufin by metabolically active cells.
Materials:
-
7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Sterile 96-well microplates.
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water).
-
M. tuberculosis culture in mid-log phase.
-
Test compound (e.g., this compound) and control drugs.
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the 96-well plates containing 100 µL of 7H9 broth per well.
-
Prepare a standardized inoculum of M. tuberculosis (e.g., to a McFarland standard of 0.5) and dilute it to achieve a final concentration of approximately 1.5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial suspension to each well. Include a drug-free control well (bacterial growth control) and a well with media only (sterility control).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[6].
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines, providing an indication of its potential toxicity in humans.
Materials:
-
Mammalian cell line (e.g., A549 human lung epithelial cells or RAW264.7 murine macrophages).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Sterile 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or a solution of SDS in DMF).
-
Test compound.
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the compound concentration.
Assessment of Drug Synergy using the Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.
Materials:
-
96-well microplates.
-
7H9 broth with supplements.
-
Standardized M. tuberculosis inoculum.
-
Two test compounds (e.g., this compound and another anti-TB drug).
-
Resazurin solution.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of Drug A along the x-axis and serial two-fold dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Add 100 µL of the standardized M. tuberculosis inoculum to each well.
-
Include control wells for each drug alone to determine their individual MICs under the assay conditions.
-
Incubate the plate at 37°C for 7 days.
-
Determine the MIC of each drug combination using resazurin as described in the REMA protocol.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for evaluating a novel anti-tubercular compound like this compound.
Caption: A typical workflow for the in vitro evaluation of a new anti-TB drug candidate.
Caption: Logical workflow for investigating the mechanisms of resistance to this compound.
Resistance to this compound
While no baseline resistance to this compound has been identified in primary clinical isolates, resistance can be generated in vitro. The primary mechanism of high-level resistance involves mutations in the dprE1 gene, specifically at the Cys387 residue, which is the site of covalent drug binding. Mutations at this position can increase the MIC of this compound by up to 10,000-fold.
Low-level resistance to this compound (4- to 8-fold increase in MIC) has been associated with mutations in the Rv0678 gene. Rv0678 is a negative regulator of the MmpS5/MmpL5 efflux pump. Mutations in Rv0678 can also confer low-level cross-resistance to other anti-TB drugs like bedaquiline and clofazimine.
Conclusion
This compound is a highly potent benzothiazinone with a novel mechanism of action that is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its nanomolar potency and distinct cellular target make it a promising candidate for inclusion in future anti-TB treatment regimens. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this critical area of infectious disease. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapy is warranted to fully realize its clinical potential.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. tsijournals.com [tsijournals.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology and Safety Profile of BTZ043: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of BTZ043, a novel benzothiazinone anti-tuberculosis agent. The information is compiled from publicly available research and clinical trial protocols to support further investigation and development of this promising drug candidate.
Executive Summary
This compound has demonstrated a favorable preclinical safety profile, characterized by a low toxicological potential in multiple species. Good Laboratory Practice (GLP) compliant studies have established No-Observed-Adverse-Effect Levels (NOAELs) in both rats and minipigs. Extensive in vitro and in vivo testing has revealed no evidence of genotoxicity, phototoxicity, or mutagenicity. Furthermore, dedicated safety pharmacology studies have shown no adverse effects on the cardiovascular, respiratory, or central nervous systems at therapeutically relevant exposures. This document details the key findings and experimental methodologies from the preclinical safety assessment of this compound.
Mechanism of Action
This compound exerts its potent bactericidal activity against Mycobacterium tuberculosis by inhibiting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl-D-arabinose, an essential precursor for the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. By forming a covalent adduct with a cysteine residue in the active site of DprE1, this compound effectively blocks cell wall synthesis, leading to bacterial death.[1] This mechanism is highly specific to mycobacteria.
Mechanism of action of this compound.
Repeated-Dose Toxicology
Comprehensive repeated-dose toxicity studies have been conducted in both rodent (rat) and non-rodent (minipig) species to evaluate the potential target organs of toxicity and to establish a safe dose range for clinical studies. These studies were performed under GLP conditions.
28-Day Oral Toxicity Study in Rats
A pivotal 28-day subacute toxicity study was performed in rats to assess the safety of this compound.
Experimental Protocol:
-
Species: Rat (specific strain not publicly disclosed).
-
Dose Levels: 60, 170, and 470 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Duration: 28 consecutive days.
-
Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues.
Key Findings: Noteworthy effects were observed only at the highest dose of 470 mg/kg. In female rats at this dose, an abnormal Irwin test was observed, which was reversible the day after the last dosing. The No-Observed-Adverse-Effect Level (NOAEL) was established at 170 mg/kg/day in rats.
28-Day Oral Toxicity Study in Minipigs
To assess the toxicity profile in a non-rodent species, a 28-day study was conducted in minipigs.
Experimental Protocol:
-
Species: Minipig (specific strain not publicly disclosed).
-
Dose Levels: 40, 120, and 360 mg/kg.
-
Route of Administration: Oral.
-
Duration: 28 consecutive days.
-
Observations: Included clinical signs, body weight, food consumption, electrocardiography (ECG), hematology, clinical chemistry, and full histopathology.
Key Findings: this compound was exceptionally well-tolerated in minipigs, with no adverse effects observed at any dose level. The NOAEL in this study was determined to be 360 mg/kg, the highest dose tested.
Table 1: Summary of Repeated-Dose Toxicology Studies
| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Key Findings |
| Rat | 28 Days | Oral | 170 | Abnormal Irwin test in females at 470 mg/kg (reversible) |
| Minipig | 28 Days | Oral | 360 | No adverse effects observed up to the highest dose |
| Rat | 6 Months | Oral | Ongoing | - |
Genetic Toxicology
A battery of tests was conducted to assess the genotoxic potential of this compound. The results of these studies were negative, indicating that this compound is not mutagenic or clastogenic.[1]
Experimental Protocols: While specific details of the assays for this compound are not fully available in the public domain, a standard genetic toxicology battery typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of the compound to induce gene mutations in bacteria.
-
In Vitro Mammalian Cell Gene Mutation Test: To evaluate for mutagenic potential in mammalian cells.
-
In Vitro or In Vivo Micronucleus Test: To detect chromosomal damage in mammalian cells.
-
In Vitro or In Vivo Chromosomal Aberration Assay: To assess for structural chromosomal abnormalities.
Standard genetic toxicology testing workflow.
Safety Pharmacology
A core battery of safety pharmacology studies was conducted under GLP conditions to evaluate the effects of this compound on vital organ systems. No negative effects were observed within the established NOAELs.
Cardiovascular System
Experimental Protocol: Cardiovascular safety is typically assessed through a combination of in vitro and in vivo models. A standard assessment includes:
-
hERG Assay: An in vitro patch-clamp study to assess the potential for inhibition of the hERG potassium channel, which is critical for cardiac repolarization.
-
In Vivo Cardiovascular Study: Monitoring of blood pressure, heart rate, and ECG parameters in a conscious, freely moving non-rodent species (e.g., minipig or dog) using telemetry or jacketed systems.
Key Findings: No test item-related effects on blood pressure, heart rate, or ECG parameters were observed in minipig studies up to a high dose level of 360 mg/kg.
Respiratory System
Experimental Protocol: Respiratory safety is typically evaluated in conscious rats using whole-body or head-out plethysmography to measure respiratory rate, tidal volume, and minute volume.
Key Findings: The safety panel for respiratory toxicity was conducted under GLP standards and within the NOAELs determined in toxicology studies, with no negative effects observed.
Central Nervous System
Experimental Protocol: The Irwin test is a common method for assessing the effects of a test substance on the central nervous system. This involves a comprehensive observational assessment of behavioral and physiological parameters in rodents.
Key Findings: As mentioned in the repeated-dose toxicity section, an abnormal Irwin test was noted in female rats at the highest dose of 470 mg/kg, which was reversible.[1] Within the established NOAELs, no adverse neurobehavioral effects were observed.
Safety pharmacology evaluation workflow.
Other Toxicological Assessments
-
Phototoxicity: Phototoxicity studies were conducted and were negative.
-
Mutagenicity: Mutagenicity studies were negative.[1]
Drug-Drug Interactions
-
CYP450 Enzymes: this compound showed low interaction with CYP450 enzymes.
-
Drug Combinations: Synergistic effects have been observed with rifampicin and bedaquiline, and additive effects with isoniazid.[1]
Conclusion
The preclinical data for this compound indicate a wide therapeutic window and a favorable safety profile. The compound has demonstrated a low potential for toxicity in repeated-dose studies in both rodents and non-rodents, with no evidence of genotoxicity, phototoxicity, or mutagenicity. Safety pharmacology studies have not revealed any adverse effects on the cardiovascular, respiratory, or central nervous systems at doses below the established NOAELs. These findings have supported the progression of this compound into clinical development for the treatment of tuberculosis.
References
- 1. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug BTZ043: A Deep Dive into its Activation and Mechanism of Action against Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzothiazinone BTZ043, a potent anti-tuberculosis agent that acts as a prodrug. We will delve into the intricate details of its activation mechanism, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the critical pathways and workflows involved in its study.
Introduction: this compound as a Covalent Inhibitor Prodrug
This compound is a leading drug candidate from the benzothiazinone (BTZ) class of compounds, exhibiting remarkable potency against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb)[1][2]. A key feature of this compound is its nature as a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its therapeutic effect[3]. This activation process is highly specific and leads to the irreversible inhibition of a crucial enzyme in the Mtb cell wall biosynthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[4][5].
The Activation Mechanism of this compound
The activation of this compound is a multi-step process that occurs within the active site of its target enzyme, DprE1. This process can be summarized as follows:
-
Enzyme Binding: this compound, in its prodrug form, enters the active site of the DprE1 enzyme.
-
Reductive Activation: The nitro group of this compound is reduced to a highly reactive nitroso intermediate[1][3]. This reduction is catalyzed by the reduced flavin adenine dinucleotide (FADH2) cofactor present within the DprE1 active site[6].
-
Covalent Adduct Formation: The electrophilic nitroso intermediate then rapidly reacts with the thiol group of a critical cysteine residue (Cys387 in Mtb DprE1) in the enzyme's active site[1][3].
-
Irreversible Inhibition: This reaction forms a stable, covalent semimercaptal adduct, which permanently blocks the active site of DprE1[3][7]. The irreversible inhibition of DprE1 disrupts the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a vital precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall[5][6]. This disruption ultimately leads to cell lysis and bacterial death.
The following diagram illustrates the activation pathway of this compound.
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols for BTZ043 Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ043 is a potent benzothiazinone derivative that has demonstrated significant promise as a novel anti-tuberculosis agent. It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1] This unique mechanism of action makes it highly effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is fundamental for preclinical and clinical research, aiding in the assessment of its potency, spectrum of activity, and in monitoring for the development of resistance.
These application notes provide a detailed protocol for determining the MIC of this compound against Mycobacterium species using the broth microdilution method, followed by endpoint determination using the Resazurin Microtiter Assay (REMA). This method is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for mycobacterial susceptibility testing.
Mechanism of Action Signaling Pathway
The primary target of this compound is the DprE1 enzyme, which is essential for the biosynthesis of arabinans, a key component of the mycobacterial cell wall. This compound covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme. This disruption of cell wall synthesis ultimately results in bacterial cell death.
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against various mycobacterial species. These values highlight the potent and specific activity of this compound against the M. tuberculosis complex.
| Mycobacterial Species | Strain | MIC Range (µg/mL) | MIC Range (nM) | Reference(s) |
| Mycobacterium tuberculosis | H37Rv | 0.001 - 0.008 | 2.3 - 18.4 | [3][4][5] |
| M. tuberculosis | Clinical Isolates (MDR/XDR) | 0.001 - 0.03 | 2.3 - 69.0 | [1][2] |
| Mycobacterium smegmatis | mc²155 | 0.004 | 9.2 | [2][5] |
| Nocardia brasiliensis | Clinical Isolates | 0.125 - 0.250 | 287.5 - 575.0 | [4] |
| Mycobacterium avium complex (MAC) | Clinical Isolates | >32 | >73600 | [6] |
| Mycobacterium abscessus | Clinical Isolates | >32 | >73600 | [6] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment
-
Tween 80
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile conical tubes
-
Sterile distilled water
-
McFarland 0.5 turbidity standard
-
Mycobacterium isolate to be tested
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
Equipment:
-
Biosafety cabinet (Class II or higher)
-
Incubator (37°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Multichannel pipette
Protocol Steps:
-
Preparation of Media:
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC or ADC enrichment.
-
Add 0.05% (v/v) Tween 80 to the broth to prevent clumping of mycobacteria.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in 100% DMSO.[7]
-
Ensure complete dissolution of the compound.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Dilution Series:
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.0005 µg/mL).
-
The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for bacterial growth and a media-only well as a negative control for sterility.
-
-
Inoculum Preparation:
-
Culture the Mycobacterium isolate on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
-
Harvest colonies and transfer them to a sterile tube containing a few sterile glass beads and a small amount of 7H9 broth.
-
Vortex vigorously to break up clumps.
-
Allow large particles to settle for a few minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plates with a plate sealer or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 37°C. The incubation time will vary depending on the growth rate of the mycobacterial species being tested (e.g., 7-14 days for M. tuberculosis).
-
Endpoint Determination using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to assess bacterial viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Protocol Steps:
-
Preparation of Resazurin Solution:
-
Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water.[8]
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store the solution protected from light at 4°C for up to one week.
-
-
Addition of Resazurin and Final Incubation:
-
After the initial incubation period, add 30 µL of the sterile resazurin solution to each well of the microtiter plate.[8]
-
Re-incubate the plates at 37°C for an additional 24-48 hours.
-
-
Reading and Interpretation of Results:
-
Visually inspect the plates for a color change.
-
A change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[8]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the this compound MIC determination protocol.
Figure 2. This compound MIC determination workflow.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activities of the New Antitubercular Agents PA-824 and this compound against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTZ043 Studies in the C3HeB/FeJ Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the C3HeB/FeJ mouse model in the preclinical evaluation of BTZ043, a promising anti-tuberculosis drug candidate. The C3HeB/FeJ mouse is a valuable tool for tuberculosis research as it develops human-like caseous necrotic lung lesions, offering a more clinically relevant model for assessing drug efficacy compared to standard mouse strains.[1][2][3][4][5]
Introduction to this compound
This compound is a potent benzothiazinone that acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2′ epimerase (DprE1).[6][7][8] This enzyme is crucial for the biosynthesis of arabinans, essential components of the mycobacterial cell wall.[9][10][11] By inhibiting DprE1, this compound effectively blocks cell wall synthesis, leading to bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9][10] this compound has demonstrated significant efficacy in reducing bacterial burdens in the lungs and spleens of C3HeB/FeJ mice.[7][8]
Key Experimental Protocols
In Vivo Efficacy Assessment of this compound in the C3HeB/FeJ Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound in C3HeB/FeJ mice chronically infected with M. tuberculosis.
Materials:
-
C3HeB/FeJ mice
-
Mycobacterium tuberculosis Erdman strain (or other relevant strain)
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Standard TB drugs for comparison (e.g., isoniazid)
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
-
Biosafety Level 3 (BSL-3) facility and procedures
Protocol:
-
Aerosol Infection:
-
Culture M. tuberculosis to mid-log phase.
-
Infect C3HeB/FeJ mice via the aerosol route to achieve a low-dose implantation of approximately 50-100 colony-forming units (CFU) in the lungs.[4]
-
Determine the initial bacterial load in the lungs of a subset of mice one day post-infection.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 8 weeks to enable the development of caseous necrotic pulmonary lesions.[7]
-
-
Drug Treatment:
-
Initiate treatment 8 weeks post-infection.
-
Administer this compound orally by gavage daily, 5 days a week.[7]
-
Prepare this compound in a suitable vehicle.
-
Include the following experimental groups:
-
Vehicle control (untreated)
-
This compound at various doses (e.g., 50, 100, and 200 mg/kg)[7]
-
Positive control (e.g., isoniazid)
-
-
Continue treatment for 4 and 8 weeks.[7]
-
-
Assessment of Efficacy:
-
At the end of the treatment periods (4 and 8 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the CFU to determine the bacterial load in each organ.
-
-
Histopathological Analysis:
-
Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.
-
Evaluate the lung pathology, including the size and characteristics of necrotic lesions. This compound treatment has been associated with improved histology scores of pulmonary lesions.[7][8]
-
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in the C3HeB/FeJ mouse model.
Table 1: Efficacy of this compound in the Lungs of C3HeB/FeJ Mice [7]
| Treatment Group | Duration | Mean Log10 CFU/Lung (± SEM) | Reduction vs. Pre-treatment (Log10 CFU) |
| Pre-treatment Control | 8 weeks post-infection | 6.73 (± 0.21) | N/A |
| Untreated Control | 4 weeks | 7.59 (± 0.32) | -0.86 |
| This compound (50 mg/kg) | 4 weeks | Not specified | Statistically significant reduction |
| This compound (100 mg/kg) | 4 weeks | Not specified | Statistically significant reduction |
| This compound (200 mg/kg) | 4 weeks | Not specified | Statistically significant reduction |
| Untreated Control | 8 weeks | 8.00 (± 0.16) | -1.27 |
| This compound (50 mg/kg) | 8 weeks | Not specified | Highly significant, dose-proportional reduction |
| This compound (100 mg/kg) | 8 weeks | Not specified | Highly significant, dose-proportional reduction |
| This compound (200 mg/kg) | 8 weeks | Not specified | Maximal effect, highly significant reduction |
Table 2: Efficacy of this compound in the Spleens of C3HeB/FeJ Mice [7]
| Treatment Group | Duration | Mean Log10 CFU/Spleen (± SEM) | Reduction vs. Pre-treatment (Log10 CFU) |
| Pre-treatment Control | 8 weeks post-infection | 4.50 (± 0.09) | N/A |
| Untreated Control | 4 weeks | 4.79 (± 0.24) | -0.29 |
| This compound (50 mg/kg) | 4 weeks | Not specified | No dose-proportional killing |
| This compound (100 mg/kg) | 4 weeks | Not specified | No dose-proportional killing |
| This compound (200 mg/kg) | 4 weeks | Not specified | No dose-proportional killing |
| Untreated Control | 8 weeks | 5.39 (± 0.26) | -0.89 |
| This compound (50 mg/kg) | 8 weeks | Not specified | Statistically significant reduction |
| This compound (100 mg/kg) | 8 weeks | Not specified | Statistically significant, dose-proportional reduction |
| This compound (200 mg/kg) | 8 weeks | Not specified | Best overall efficacy, 4/8 mice below detection limit |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Efficacy Studies
Caption: Workflow for evaluating this compound efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The C3HeB/FeJ mice as a novel preclinical mouse model for Mycobacterium tuberculosis: an analysis of the host pathogenesis and the in vivo environment of the necrotic granuloma [mountainscholar.org]
- 3. Mouse model of pulmonary cavitary tuberculosis and expression of matrix metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. api.mountainscholar.org [api.mountainscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTZ043 Administration in Guinea Pig Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and dosage of BTZ043, a promising anti-tuberculosis drug candidate, in guinea pig models. The protocols are based on established experimental data to ensure reproducibility and accuracy in preclinical studies.
Mechanism of Action
This compound is a benzothiazinone that acts as a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl-β-D-arabinose, a precursor for arabinans, which are essential components of the mycobacterial cell wall.[2][4] By covalently binding to a cysteine residue in the active site of DprE1, this compound effectively blocks arabinan synthesis, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3][4][5]
Caption: Mechanism of action of this compound in inhibiting mycobacterial cell wall synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of this compound in guinea pig models.
Table 1: Dosage Regimens for this compound in Guinea Pig Models
| Study Type | Dosage (mg/kg) | Formulation | Administration Route | Duration | Reference |
| Dose-Finding Study | 50, 200, 400 | Micronized | Oral | Single dose | [5] |
| Dose-Finding Study | 200 | Wet-milled | Oral | Single dose | [5] |
| Multidose Application | 400 | Micronized | Oral | 8 consecutive days | [5] |
| M. tuberculosis Efficacy | 300 | Micronized | Oral | 28 days, starting 14 days post-infection | [5][6][7] |
| BCG Granuloma Study | 400 | Micronized | Oral | 7 consecutive days, starting 28 days post-inoculation | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Single Oral Dose)
| Dose (mg/kg) | Formulation | Mean Peak Plasma Concentration (M0) (ng/mL) | Time to Peak (hours) | Reference |
| 50 | Micronized | 1,205 | 1 | [5] |
| 200 | Micronized | Not explicitly stated | Not explicitly stated | [5] |
| 400 | Micronized | Not explicitly stated | Not explicitly stated | [5] |
| 200 | Wet-milled | Not explicitly stated | Not explicitly stated | [5] |
Note: M0 refers to the parent compound this compound.
Table 3: Plasma Concentrations of this compound (M0) and its Metabolite (M1) after Multidose Application (400 mg/kg for 8 days)
| Time Point | M0 Concentration (ng/mL) | M1 Concentration (ng/mL) | Reference |
| Day 1, 1 hour | 1,331 | 2,147 | [5] |
| Day 8, 0 hours (trough) | 1,391 | 1,823 | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration in guinea pigs are provided below.
Protocol 1: Dose-Finding Study
Objective: To determine the appropriate oral dose of this compound in guinea pigs.
Animals: Four guinea pigs were used in a dose-escalation design.
Procedure:
-
Administer an initial oral dose of 50 mg/kg of micronized this compound.
-
Allow for a washout period of at least 7 weeks.
-
Administer escalating doses of 200 mg/kg and 400 mg/kg of micronized this compound to the same animals, with the same washout period between doses.
-
For comparison of formulations, a separate administration of 200 mg/kg of wet-milled this compound was performed.[5]
-
Collect blood samples from the vena saphena lateralis at 15 and 30 minutes, and at 1, 2, 4, 8, and 24 hours post-administration.[5][6]
-
Centrifuge the blood to separate plasma. Stabilize plasma samples with ascorbic acid.
-
Analyze plasma concentrations of this compound (M0) and its main amino-metabolite (M1) using mass spectrometry.[5][6]
Protocol 2: Efficacy Study in M. tuberculosis-Infected Guinea Pigs
Objective: To evaluate the therapeutic effect of this compound in guinea pigs infected with virulent M. tuberculosis.
Animals: Eighteen guinea pigs were divided into three groups (n=6 each): this compound-treated, vehicle control, and isoniazid (INH)-treated control.
Procedure:
-
Infect guinea pigs subcutaneously in the left axillary region with 1 × 10³ CFU of M. tuberculosis strain H37Rv.[5][6][7]
-
Fourteen days post-infection, initiate daily oral treatment.
-
Administer 300 mg/kg of micronized this compound to the treatment group for 28 consecutive days.[5][6][7]
-
Note: A dosage of 300 mg/kg was used for the challenge trial to avoid transient neurological signs observed at 400 mg/kg in some animals.[5]
-
-
Administer the vehicle solution to the vehicle control group and 60 mg/kg of isoniazid to the INH control group.[6][7]
-
At the end of the 28-day treatment period (42 days post-infection), euthanize the animals.
-
Perform necropsy and macroscopically score granulomas at the infection site, the draining axillary lymph node, and the spleen.[6][7]
-
Determine the bacterial load (CFU) in the aforementioned tissues to assess treatment efficacy.[5]
Caption: Experimental workflow for the this compound efficacy study in a guinea pig model.
Safety and Tolerability
In preclinical toxicology studies, this compound demonstrated a low toxicologic potential.[1] It was well-tolerated in rats up to 170 mg/kg over 28 days and showed a No-Observed-Adverse-Effect Level (NOAEL) of 360 mg/kg in minipigs.[1] In guinea pigs, transient and mild neurological symptoms such as tumbling or stupor were observed in some adolescent animals at a dose of 400 mg/kg during a multidose study.[5] Consequently, a lower dose of 300 mg/kg was chosen for efficacy studies in infected animals to mitigate these effects.[5] No genotoxicity or mutagenicity was reported in rats.[5]
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Checkerboard Assay for BTZ043 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ043 is a potent benzothiazinone derivative that constitutes a promising new class of drug candidates for tuberculosis treatment.[1] Its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1][2] This inhibition ultimately leads to cell lysis and bacterial death.[1] Given the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, combination therapy is a cornerstone of effective treatment. The checkerboard assay is a widely used in vitro method to systematically study the interactions between two antimicrobial agents, quantifying their combined effect as synergistic, additive, indifferent, or antagonistic.[3][4]
These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the efficacy of this compound in combination with other anti-tubercular agents. The Fractional Inhibitory Concentration Index (FICI) is used to quantify the drug interactions.
Signaling Pathways and Mechanisms of Action
This compound acts as a suicide inhibitor of the DprE1 enzyme.[5] DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), the arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2][5] By covalently binding to a cysteine residue in the active site of DprE1, this compound blocks the formation of DPA, leading to the disruption of cell wall synthesis and subsequent cell death.[1][2]
Synergistic effects with other drugs can arise from complementary mechanisms of action. For instance, the synergy observed between this compound and TMC207 (bedaquiline) is hypothesized to result from the weakening of the cell wall by this compound, which may facilitate the penetration of TMC207 to its target, the ATP synthase.[6][7]
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro combination studies of benzothiazinone lead compound this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of BTZ043
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) properties of BTZ043, a novel benzothiazinone anti-tuberculosis drug candidate. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the study of this compound.
Introduction
This compound is a potent inhibitor of the decaprenyl-phospho-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] This novel mechanism of action makes it a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Understanding the PK/PD relationship of this compound is crucial for optimizing dosing regimens and predicting clinical efficacy.
Mechanism of Action
This compound is a prodrug that is activated by the reduced flavin cofactor within the DprE1 enzyme. This activation involves the reduction of the nitro group of this compound to a reactive nitroso derivative.[4][5] The nitroso intermediate then forms a covalent semi-mercaptal adduct with a cysteine residue (Cys387 in Mycobacterium tuberculosis) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[3][4][5] The inhibition of DprE1 blocks the synthesis of decaprenyl-phosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][6]
Pharmacokinetics
This compound is rapidly absorbed, metabolized, and eliminated.[2] It is metabolized in the liver into two major metabolites, M1 (an amino derivative) and M2.[7][8] M1 is significantly less active against M. tuberculosis than the parent compound, while the activity of the unstable M2 metabolite is not fully characterized.[2][7][8] The pharmacokinetics of this compound can be influenced by food, with bioavailability being lower when administered without food.[9][10]
Table 1: Summary of In Vitro Pharmacodynamic Parameters for this compound
| Parameter | Value | Organism/Condition | Reference |
| MIC | 1 - 30 ng/mL | M. tuberculosis complex | [1] |
| MIC | 0.1 - 80 ng/mL | Fast-growing mycobacteria | [1] |
| MIC | 0.001–0.008 mg/L | M. tuberculosis | [2] |
| MIC | <10 ng/mL | Intracellular mycobacteria in macrophages | [11] |
Table 2: Summary of Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| NOAEL (28 days) | 170 mg/kg | Rat | [1] |
| NOAEL | 360 mg/kg | Minipig | [1] |
| Efficacious Dose | ≥ 50 mg/kg (oral) | BALB/c mice | [2] |
| PK Model | 2-compartmental | Mouse | [12][13] |
| PD Model | Direct Emax | Mouse | [12][13] |
Table 3: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value/Observation | Clinical Study Phase | Reference |
| PK Model (this compound, M2) | 2-compartment disposition | Phase 1b/2a | [7][9] |
| PK Model (M1) | 1-compartment disposition | Phase 1b/2a | [7][9] |
| Bioavailability | 54% lower without food | Phase 1b/2a | [9][10] |
| Dose Range Studied | 250 - 1750 mg daily for 14 days | Phase 1b/2a | [7][9] |
| EC50 (total AUC0–24) | 16,900 ng/mL*h | Phase 1b/2a | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol describes the determination of the MIC of this compound against Mycobacterium tuberculosis using the REMA method.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Resazurin solution (0.01% w/v in sterile water)
-
96-well microtiter plates
-
Sterile tubes and pipettes
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with only broth as a negative control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 24-48 hours at 37°C.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin).
-
Protocol 2: In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a chronic mouse model of TB.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure chamber
-
This compound formulation for oral gavage
-
Sterile PBS
-
7H11 agar plates
-
Animal housing and handling equipment
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.
-
House the infected animals under appropriate biosafety conditions.
-
-
Treatment Initiation:
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection state.
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally by gavage once daily for a specified treatment duration (e.g., 4 or 8 weeks).
-
The control group should receive the vehicle used for drug formulation.
-
-
Monitoring:
-
Monitor the body weight and clinical signs of the mice throughout the experiment.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load.
-
Protocol 3: Population Pharmacokinetic (PK) Modeling Workflow
This protocol provides a high-level workflow for developing a population PK model for this compound using data from clinical trials.
Software:
-
NONMEM or R (with packages like nlmixr) for non-linear mixed-effects modeling.[12]
Procedure:
-
Data Collection and Preparation:
-
Collect plasma concentration-time data for this compound and its metabolites (M1 and M2) from study participants.
-
Collect demographic and clinical data (e.g., age, weight, food intake) that may influence PK.
-
Format the data into a NONMEM- or R-compatible dataset.
-
-
Model Development:
-
Start with a base structural model (e.g., one- or two-compartment model) based on visual inspection of the data and known physiology.
-
Define the absorption model (e.g., first-order, zero-order).
-
Incorporate models for the formation and elimination of metabolites.
-
Define the statistical model, including inter-individual variability (IIV) on PK parameters (e.g., clearance, volume of distribution).
-
Define the residual error model to account for unexplained variability.
-
-
Covariate Analysis:
-
Investigate the influence of covariates (e.g., food effect, body weight) on PK parameters using techniques like stepwise covariate modeling.
-
-
Model Evaluation and Validation:
-
Use goodness-of-fit plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time).
-
Perform visual predictive checks (VPCs) to compare simulated and observed data distributions.
-
Use bootstrap analysis to assess the stability and precision of the parameter estimates.
-
-
Model Application:
-
Use the final model for simulations to explore different dosing scenarios and inform dose selection for future studies.
-
References
- 1. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. In vitro combination studies of benzothiazinone lead compound this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying DprE1 Enzymatic Activity in the Presence of BTZ043
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall.[1][2][3][4] Specifically, DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan.[3][4] This pathway is vital for the integrity of the Mtb cell wall, making DprE1 a prime target for novel anti-tuberculosis drugs.
BTZ043 is a potent benzothiazinone that acts as a mechanism-based, covalent inhibitor of DprE1.[1][5] It is a pro-drug that is activated by the reduced flavin cofactor within the DprE1 active site to a nitroso derivative.[3][5] This activated form then forms a covalent adduct with a critical cysteine residue (Cys387 in M. tuberculosis), leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[3][5] This application note provides detailed protocols for assaying the enzymatic activity of DprE1 and characterizing its inhibition by this compound.
DprE1 Signaling Pathway and Inhibition by this compound
The epimerization of DPR to DPA is a two-step process. DprE1 first oxidizes the 2'-hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), with the concomitant reduction of the FAD cofactor to FADH₂. DprE2 then reduces DPX to DPA.[5] this compound interrupts this cycle by being activated by the reduced FADH₂ in DprE1, leading to the formation of a covalent bond with the enzyme.
Caption: DprE1 catalytic cycle and its inhibition by this compound.
Experimental Protocols
Several methods can be employed to assay DprE1 activity. A commonly used method is the DCPIP (2,6-dichlorophenolindophenol) spectrophotometric assay, which measures the reduction of DCPIP by the reduced FAD cofactor of DprE1.
Protocol: DprE1 Activity Assay using DCPIP
This protocol is adapted from methodologies described in the literature for measuring DprE1 activity.[5]
Materials:
-
Purified recombinant DprE1 enzyme
-
This compound
-
Farnesylphosphoryl-β-D-ribofuranose (FPR) - a substrate analog of DPR[5]
-
DCPIP (2,6-dichlorophenolindophenol)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of FPR in an appropriate solvent.
-
Prepare a fresh stock solution of DCPIP in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO to test a range of concentrations.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add 2 µL of the this compound dilutions (or DMSO for control) to each well.
-
Add 88 µL of the assay buffer containing the purified DprE1 enzyme to each well.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for the formation of the covalent adduct.[5]
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 10 µL of the FPR substrate to each well.
-
Immediately add 10 µL of DCPIP solution to each well.
-
The final reaction mixture should contain DprE1, this compound (at varying concentrations), FPR, and DCPIP in the assay buffer.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCPIP leads to a loss of blue color.
-
Record the kinetic data for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: Workflow for the DprE1 enzymatic assay.
Data Presentation
The following tables summarize the expected quantitative data from the DprE1 inhibition assay with this compound.
Table 1: In Vitro Activity of this compound against M. tuberculosis and DprE1
| Parameter | Value | Reference |
| MIC against M. tuberculosis H37Rv | 1 ng/µL | [3] |
| MIC Range against M. tuberculosis complex | 1 - 30 ng/mL | [6] |
| IC₅₀ for DprE1 (DCPIP assay) | 4.5 µM | [5] |
Table 2: Comparative IC₅₀ Values of BTZ Analogs
| Compound | IC₅₀ (µM) | Mechanism of Inhibition |
| This compound | 4.5 | Covalent |
| BTZ045 | 11.0 | Non-covalent |
| BTZ046 | 19.7 | Non-covalent |
| Data from a DCPIP assay with a seven-minute enzyme-inhibitor incubation time.[5] |
Table 3: Effect of DprE1 Cys387 Mutations on Inhibitor Potency
| DprE1 Variant | Inhibitor | IC₅₀ (µM) | Fold Change in IC₅₀ |
| Wild-Type | PBTZ169 (covalent) | ~0.1 | - |
| C387S Mutant | PBTZ169 (covalent) | >40 | >400 |
| Wild-Type | Ty38c (non-covalent) | ~1 | - |
| C387S Mutant | Ty38c (non-covalent) | ~1.5 | ~1.5 |
| Note: PBTZ169 is a derivative of this compound and shows similar behavior. This data highlights the importance of the Cys387 residue for covalent inhibition. |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the enzymatic activity of DprE1 and its inhibition by this compound. The DCPIP assay is a robust and straightforward method for determining the potency of DprE1 inhibitors. The covalent mechanism of this compound, targeting the essential Cys387 residue, underscores its specificity and high potency against M. tuberculosis. These methodologies are crucial for the ongoing research and development of novel anti-tubercular agents targeting the DprE1 enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes and Protocols for Studying BTZ043 Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
BTZ043 is a potent benzothiazinone that inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[1][2] It is a promising drug candidate for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. However, the emergence of resistance is a significant concern for any new anti-tubercular agent. These application notes provide detailed experimental protocols to investigate the mechanisms of resistance to this compound in Mycobacterium tuberculosis.
The primary mechanism of high-level resistance to this compound involves mutations in the dprE1 gene, particularly at the Cys387 residue, which prevents the covalent binding of the activated drug.[1] Additionally, mutations in the gene Rv0678, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, have been shown to confer low-level resistance to this compound and cross-resistance to other anti-tubercular drugs like bedaquiline and clofazimine.[3][4][5]
This document outlines protocols for determining the minimum inhibitory concentration (MIC) of this compound, generating this compound-resistant mutants, and employing whole-genome sequencing, transcriptomics, and proteomics to elucidate the genetic and molecular basis of resistance. Biochemical assays to probe the enzymatic activity of the DprE1/DprE2 complex are also described.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize key quantitative data related to this compound activity and resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Strain Type | Genotype | MIC Range (µg/mL) | Fold Increase in MIC (relative to wild-type) | Reference |
| Wild-type | dprE1 wild-type, Rv0678 wild-type | 0.001 - 0.008 | - | [1][2] |
| Low-level resistant | Rv0678 mutant | 0.008 - 0.064 | 4 to 8-fold | [3] |
| High-level resistant | dprE1 C387S/G/T mutant | > 8 | > 1000-fold | [1][3] |
Table 2: Common Mutations Associated with this compound Resistance
| Gene | Mutation | Consequence | Resistance Level | Cross-Resistance |
| dprE1 | Cys387Ser, Cys387Gly, Cys387Thr | Prevents covalent drug binding | High | None reported |
| Rv0678 | Frameshift, nonsense, or missense mutations | De-repression of MmpS5-MmpL5 efflux pump | Low | Bedaquiline, Clofazimine |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method
This method determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis in a liquid medium.[6][7][8]
-
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[8]
-
Sterile 96-well U-bottom microtiter plates.
-
This compound stock solution (dissolved in DMSO).
-
M. tuberculosis culture (e.g., H37Rv) in the mid-log phase.
-
Saline-Tween solution (0.85% NaCl, 0.05% Tween 80).
-
-
Protocol:
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis by suspending colonies in Saline-Tween solution to match a 0.5 McFarland standard.
-
Dilute the inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a drug-free growth control well.
-
Seal the plates and incubate at 37°C for 7-21 days.
-
The MIC is defined as the lowest concentration of this compound that shows no visible growth.[6]
-
b) Agar Proportion Method
This method determines the proportion of resistant bacteria in a culture by comparing growth on drug-containing and drug-free agar plates.[9][10]
-
Materials:
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.[9]
-
Petri dishes.
-
This compound stock solution.
-
M. tuberculosis culture.
-
-
Protocol:
-
Prepare Middlebrook 7H10/7H11 agar plates containing serial dilutions of this compound. Also, prepare drug-free control plates.
-
Prepare two dilutions of the M. tuberculosis inoculum (e.g., 10^-3 and 10^-5 of a 1.0 McFarland standard suspension).
-
Inoculate 100 µL of each dilution onto the drug-containing and drug-free plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on all plates.
-
The proportion of resistant bacteria is calculated as (CFU on drug-containing plate / CFU on drug-free plate) x 100. Resistance is typically defined as a proportion of >1%. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.[9]
-
In Vitro Generation of this compound-Resistant Mutants
This protocol describes the selection of spontaneous this compound-resistant mutants of M. tuberculosis.[11][12][13]
-
Protocol:
-
Grow a large population of M. tuberculosis H37Rv (approx. 10^8 to 10^10 CFU) in Middlebrook 7H9 broth.
-
Plate the culture onto Middlebrook 7H10 agar plates containing this compound at concentrations 4x, 8x, and 16x the MIC of the parental strain.
-
Incubate the plates at 37°C for 4-6 weeks.
-
Pick individual colonies that appear on the drug-containing plates.
-
Subculture the selected colonies in drug-free broth to expand the population.
-
Confirm the resistance phenotype by re-determining the MIC of the putative mutants.
-
Isolate genomic DNA from the confirmed resistant mutants for whole-genome sequencing.
-
Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations
WGS is used to identify the genetic basis of resistance in the generated mutants.[14][15][16][17]
-
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the this compound-resistant M. tuberculosis mutant and the susceptible parent strain using a validated method (e.g., CTAB method or commercial kits).
-
Library Preparation: Prepare a sequencing library from the extracted DNA using a commercial kit (e.g., Illumina Nextera XT). This involves DNA fragmentation, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the M. tuberculosis H37Rv reference genome (NC_000962.3).
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the parental strain.
-
Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes. Focus on genes known to be involved in this compound resistance (dprE1, Rv0678) and other potential candidates.
-
-
Transcriptomic Analysis by RNA-Sequencing (RNA-seq)
RNA-seq is used to investigate changes in gene expression associated with this compound resistance.[18][19][20][21]
-
Protocol:
-
RNA Extraction: Grow the this compound-resistant and susceptible strains to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period. Extract total RNA using a method that ensures high purity and integrity (e.g., TRIzol-based extraction with mechanical lysis).[19]
-
rRNA Depletion: Remove ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA depletion kit.[19]
-
cDNA Library Preparation: Construct directional RNA-seq libraries from the rRNA-depleted RNA.[19]
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control and mapping of the sequencing reads to the M. tuberculosis reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the resistant strain compared to the susceptible strain. Pay close attention to the expression levels of mmpS5 and mmpL5 in Rv0678 mutants.
-
-
Proteomic Analysis
Proteomics can identify changes in protein expression that contribute to this compound resistance.[22][23][24][25]
-
Protocol:
-
Protein Extraction: Grow this compound-resistant and susceptible strains under the same conditions as for RNA-seq. Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the peptides and proteins using a protein database search algorithm.
-
Quantify the relative abundance of proteins in the resistant and susceptible strains.
-
Identify differentially expressed proteins, particularly efflux pumps and enzymes involved in cell wall synthesis.
-
-
Biochemical Assay for DprE1 Activity
This assay measures the enzymatic activity of DprE1 and can be used to assess the inhibitory effect of this compound and the impact of mutations.[26][27][28][29]
-
Materials:
-
Purified recombinant DprE1 enzyme.
-
Radiolabeled substrate, [14C]-decaprenylphosphoryl-D-ribose ([14C]-DPR).
-
Reaction buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl2).
-
Thin-layer chromatography (TLC) plates.
-
-
Protocol:
-
Set up reaction mixtures containing the reaction buffer, DprE1 enzyme, and varying concentrations of this compound (or DMSO as a control).
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the [14C]-DPR substrate.
-
Incubate at 37°C for a defined time.
-
Stop the reaction and extract the lipids.
-
Spot the extracted lipids on a TLC plate and separate the substrate ([14C]-DPR) from the product ([14C]-decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, [14C]-DPX).
-
Visualize the spots by autoradiography and quantify the conversion of substrate to product to determine DprE1 activity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of Rv0678 mutations on patients with drug-resistant TB treated with bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format [jove.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro approaches for generation of Mycobacterium tuberculosis mutants resistant to bedaquiline, clofazimine or linezolid and identification of associated genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Comprehensive Whole-Genome Sequencing and Reporting of Drug Resistance Profiles on Clinical Cases of Mycobacterium tuberculosis in New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 18. Experimental and Computational Workflow for RNA Sequencing in Mycobacterium tuberculosis : From Total RNA to Differentially Expressed Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. RNA Extraction and RNA-Sequencing Method for Transcriptomic Analysis of Mycobacterium tuberculosis [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Proteomics for the Investigation of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomics of multidrug resistant <i>Mycobacterium tuberculosis</i> clinical isolates: A peep show on mechanism of drug resistance & perhaps more - Indian Journal of Medical Research [ijmr.org.in]
- 25. Proteomic Analysis of Drug-Resistant Mycobacterium tuberculosis Clinical Isolates Under Aminoglycoside Drug Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BTZ043 In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BTZ043 in in vitro assays, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antimycobacterial agent belonging to the benzothiazinone (BTZ) class of compounds.[1][2][3] It is a covalent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][4][5] By forming a covalent adduct with a cysteine residue in the active site of DprE1, this compound blocks the synthesis of arabinans, which are vital components of the mycobacterial cell wall, ultimately leading to cell lysis and death.[2][4][6] this compound is a prodrug that is activated within the mycobacterial cell to a reactive nitroso species which then covalently binds to the enzyme.[4]
Q2: What is the typical solubility of this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[7][8] However, it has poor aqueous solubility, which can present challenges in in vitro assays conducted in aqueous media.[9][10] The solubility of this compound and related compounds can be influenced by factors such as pH and the presence of organic co-solvents.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Based on available data, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[8][11][12][13]
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly cited solvent, other organic solvents like DMF have also been mentioned.[8] However, for consistency and to minimize potential solvent effects on your assay, it is advisable to use DMSO. The compatibility of other solvents with your specific in vitro assay system should be carefully evaluated.
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues researchers may face with this compound solubility during in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, but if precipitation occurs, you may need to cautiously increase it, ensuring it does not affect your experimental system.[11] 2. Serial Dilutions: Perform serial dilutions of the this compound stock solution in your aqueous buffer or media. Add the concentrated this compound solution to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. 3. Warm the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the this compound stock can sometimes improve solubility. Ensure this temperature is compatible with your assay components. |
| Inconsistent assay results or lower than expected potency | This compound may not be fully dissolved, leading to an inaccurate final concentration. The compound may be precipitating out of solution over the course of the experiment. | 1. Visual Inspection: Before use, visually inspect your prepared solutions for any signs of precipitation. If observed, do not use the solution and prepare a fresh one. 2. Sonication: Briefly sonicate the stock solution in a water bath to aid in dissolving the compound completely. 3. Fresh Preparations: Prepare fresh dilutions of this compound from the DMSO stock for each experiment to minimize the risk of precipitation over time. |
| Difficulty dissolving this compound powder in DMSO | The this compound powder may have absorbed moisture or the incorrect solvent volume was used. | 1. Ensure Dry Compound: Store this compound powder in a desiccator to prevent moisture absorption. 2. Proper Mixing: After adding DMSO to the powder, vortex thoroughly and gently warm the solution if necessary to ensure complete dissolution. 3. Check Calculations: Double-check your calculations for preparing the stock solution to ensure the correct volume of DMSO is used. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 1 mg/mL | [8] |
| This compound | DMF | 1 mg/mL | [8] |
| PBTZ169 (related benzothiazinone) | Aqueous buffer (pH 7.4) | Low (specific value not provided) | [9] |
| Compound 2 (6-methanesulfonyl substituted BTZ) | Aqueous buffer (pH 7.4) | 1.6 μM | [9] |
| Compound 2d (linear butyl substituted BTZ) | Not specified | 49.56 µg/mL | [14] |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions for In Vitro Assays
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Sterile, aqueous buffer or cell culture medium appropriate for your assay
- Vortex mixer
- Water bath sonicator (optional)
2. Preparation of 10 mM this compound Stock Solution in DMSO:
- a. Weigh out the appropriate amount of this compound powder (Molecular Weight: 431.39 g/mol ) in a sterile microcentrifuge tube.[7][15]
- b. Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM.
- c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.
- d. Visually inspect the solution to ensure there are no visible particles.
- e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Preparation of Working Solutions in Aqueous Buffer/Media:
- a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
- b. Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentrations for your assay.
- c. To minimize precipitation, add the this compound stock solution dropwise to the aqueous solution while continuously vortexing or gently mixing. This ensures rapid dispersion of the compound.
- d. Ensure the final concentration of DMSO in your assay is kept to a minimum (ideally ≤0.5%) and is consistent across all experimental conditions, including vehicle controls.[11]
- e. Prepare fresh working solutions for each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (this compound) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
BTZ043 Technical Support Center: Overcoming Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of BTZ043, a potent anti-tuberculosis agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a promising benzothiazinone-based drug candidate that exhibits potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] It acts by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.[1][3][4] However, this compound is characterized by low aqueous solubility, which can lead to poor oral bioavailability and limit its therapeutic efficacy.[5][6] Overcoming this solubility issue is a key challenge in its clinical development.
Q2: What are the reported aqueous solubility values for this compound?
The aqueous solubility of this compound is reported to be low. Specific values from the literature include:
It is important to note that the exact solubility can vary depending on the experimental conditions such as temperature, pH, and the specific buffer system used.
Q3: Are there any analogs of this compound with improved solubility?
Yes, several analogs have been developed with the aim of improving solubility and other pharmacokinetic properties. One notable example is PBTZ169 (also known as macozinone), which was designed to have better solubility due to the protonation of a tertiary amino nitrogen on its piperazine moiety.[7] While PBTZ169 has improved in vivo potency, it is also characterized by low solubility.[7][8] Other research has focused on synthesizing new derivatives with modifications at the C-2 position to enhance aqueous solubility.[7]
Troubleshooting Guide
Issue 1: Poor dissolution of this compound powder in aqueous buffers.
Possible Cause: Inherent low aqueous solubility of the crystalline form of this compound.
Solutions:
-
Particle Size Reduction: Micronization or wet-milling of the this compound powder can increase the surface area available for dissolution.[9]
-
Use of Co-solvents: For in vitro assays, dissolving this compound in a small amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous buffer can aid in solubilization.[10][11][12][13]
-
Formulation as Amorphous Drug Nanoparticles (ADNs): Converting crystalline this compound into an amorphous state, particularly in the form of nanoparticles, can significantly enhance its dissolution rate and apparent solubility.[5][6][14][15][16]
Issue 2: Low and variable oral bioavailability in animal studies.
Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and potential hepatic metabolism.[5][6]
Solutions:
-
Amorphous Formulations: Administering this compound as an amorphous formulation, such as a solid dispersion or amorphous nanoparticles, has been shown to increase oral bioavailability.[6][17] For instance, plasma exposure following oral administration of ADNs was found to be 8-fold higher than for the neat drug suspension in mice.[5][6]
-
Lipid-Based Formulations: While not specifically detailed for this compound in the provided results, lipid-based delivery systems are a general strategy for improving the oral bioavailability of poorly soluble drugs.
-
Intranasal Delivery of ADNs: For preclinical models, intranasal administration of this compound ADNs has been shown to significantly increase plasma exposure compared to oral administration of the neat drug.[5][6]
Experimental Protocols & Data
Formulation of this compound Amorphous Drug Nanoparticles (ADNs)
This protocol is based on the antisolvent precipitation method.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium dodecyl sulfate (SDS)
-
Ammonium acetate
-
Demineralized water
Procedure:
-
Prepare the Solvent Solution: Dissolve 10 mg of this compound in 1 mL of DMSO.
-
Prepare the Antisolvent Solution: Dissolve 2.5 mg of SDS and 30 mg of ammonium acetate in 10 mL of demineralized water.
-
Precipitation: Cool the antisolvent solution to 3°C in an ice bath. While vigorously stirring (750 rpm), inject 0.4 mL of the solvent solution into the cold antisolvent solution.
-
Post-Injection Sonication: Sonicate the resulting mixture during and for 10 seconds after the injection.
-
Purification and Resuspension: Separate the excess surfactant by centrifugation (25,000 rpm for 20 minutes). Resuspend the ADN pellet in 0.8 mL of the antisolvent solution with a brief sonication to achieve a homogenous dispersion.
-
Storage: Store the ADN dispersion at 3-5°C until use. The final this compound concentration is approximately 4.2 mg/mL with a drug loading of >99%.[5]
Quantitative Data Summary
Table 1: Solubility of this compound and Analogs
| Compound/Formulation | Solubility | Conditions | Reference |
| This compound | ~1 µg/mL | Aqueous solution | [5][6] |
| This compound | 32 µM (~13.8 µg/mL) | Aqueous solution | [5][6] |
| This compound Analogs (highly active) | <30 µM | PBS (pH 7.4) | [18] |
| This compound Analog 13b | 110 µM | PBS (pH 7.4) | [18] |
| PBTZ169 | Insoluble | Water | [11] |
| PBTZ169 | 5 mg/mL | DMSO | [11] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability | Reference |
| Neat this compound Suspension | Balb/c Mice | 25 mg/kg, Oral | 130 ± 120 | 250 ± 190 | - | [6] |
| This compound ADN | Balb/c Mice | 25 mg/kg, Oral | 1000 ± 290 | 2100 ± 430 | 8-fold > neat | [5][6] |
| This compound ADN | Balb/c Mice | 2.5 mg/kg, Intranasal | 1100 ± 420 | 1400 ± 320 | 18-fold > oral neat (dose-normalized) | [5][6] |
| Micronized this compound | Guinea Pig | 50 mg/kg, Oral | 1205 (mean) | - | - | [9] |
| Micronized this compound | Guinea Pig | 200 mg/kg, Oral | 853 (M0) | - | - | [9] |
| Wet-milled this compound | Guinea Pig | 200 mg/kg, Oral | 787 (M0) | - | - | [9] |
M0 refers to the parent compound this compound.
Visual Guides
Mechanism of DprE1 Inhibition by this compound
This compound is a prodrug that is activated within the mycobacterium. The nitro group of this compound is reduced to a nitroso derivative. This activated form then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of the DprE1 enzyme, leading to its irreversible inhibition.[1][2][19] This blocks the synthesis of essential cell wall components, ultimately killing the bacterium.[1][3][20]
Caption: this compound activation and covalent inhibition of DprE1.
Experimental Workflow: Amorphous Drug Nanoparticle (ADN) Formulation
The following diagram outlines the key steps in preparing this compound ADNs via the antisolvent precipitation method.
Caption: Workflow for this compound amorphous drug nanoparticle formulation.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (this compound) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. phantomsfoundation.com [phantomsfoundation.com]
- 15. Amorphous Drug Nanoparticles for Inhalation Therapy of Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
BTZ043 Preclinical Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BTZ043 observed in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is activated within mycobacteria to a nitroso derivative. This active form then covalently binds to a cysteine residue (Cys387 in Mycobacterium tuberculosis) in the active site of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme.[1][2] This irreversible binding blocks the synthesis of arabinans, which are essential components of the mycobacterial cell wall, leading to cell death.[1][3] The mechanism is highly specific to mycobacteria.[1]
Q2: Have significant off-target effects been observed for this compound in preclinical toxicology studies?
A2: Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) standards have demonstrated a low toxicological potential for this compound.[1] Safety assessments for neurotoxicity, cardiotoxicity, and respiratory toxicity revealed no adverse effects within the determined No Observed Adverse Effect Levels (NOAELs).[1] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity have all returned negative results.[1]
Q3: Does this compound interact with mammalian cytochrome P450 (CYP) enzymes?
A3: this compound exhibits low interaction with CYP450 enzymes.[1] An in vitro study showed that at a concentration of 10 µM, this compound did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP3A4. A minor inhibition of 23.5% was observed for CYP2C9 at this concentration.[4]
Q4: Were any potential off-target effects observed in early human clinical trials?
A4: In a first-in-human study, the most frequently reported adverse events were mild to moderate dizziness, headache, hypertension, and hot flushes.[5][6] A transient increase in blood pressure and heart rate was noted, which was hypothesized to be potentially linked to an antagonistic interaction with the muscarinic acetylcholine receptor M1. However, a subsequent 14-day monotherapy study did not show any clinically relevant increase in blood pressure or heart rate, and in vitro receptor occupancy data do not suggest this is a likely effect at realistic clinical exposures.[5]
Q5: Are there any known drug-drug interactions with this compound in preclinical models?
A5: A study in a murine model of tuberculosis investigating this compound in combination with the BPaL regimen (bedaquiline, pretomanid, and linezolid) found that co-administration of this compound was associated with at least a 2-fold reduction in the plasma exposure of the BPaL drugs.[7][8] The mechanism behind this pharmacokinetic interaction has not yet been fully elucidated.[8] However, preclinical in vitro drug-drug interaction studies in cytochrome and transporter models have not indicated that this compound will impact the exposure of other TB drugs in humans.[8]
Troubleshooting Guide
This guide is intended to assist researchers who are designing experiments to evaluate the potential off-target effects of this compound in their specific preclinical models.
| Issue/Question | Troubleshooting Steps/Experimental Suggestions |
| Concern about potential cytotoxicity in a specific non-mycobacterial cell line. | 1. Perform a standard cytotoxicity assay: Use a cell viability assay such as MTT, XTT, or CellTiter-Glo® to determine the IC50 value of this compound in your cell line of interest. 2. Include appropriate controls: Use a vehicle control (e.g., DMSO) and a positive control known to be cytotoxic to your cell line. 3. Compare with mycobacterial MIC: Compare the obtained IC50 value with the known Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis (in the nanomolar range) to calculate a selectivity index.[9][10] |
| Investigating potential off-target kinase inhibition. | 1. Utilize a commercial kinase profiling service: Submit this compound for screening against a panel of human kinases to identify any potential off-target interactions. 2. Perform in-house kinase assays: If a potential hit is identified, validate the finding using in-house enzymatic assays with the purified kinase. |
| Assessing potential for drug-drug interactions with a co-administered compound in an animal model. | 1. Conduct a pharmacokinetic (PK) study: Administer this compound alone, the compound of interest alone, and both in combination to different groups of animals. 2. Analyze plasma concentrations: Measure the plasma concentrations of both compounds at multiple time points to determine if co-administration affects key PK parameters such as Cmax, AUC, and half-life. |
Quantitative Data Summary
Table 1: Preclinical Safety and Toxicology of this compound
| Parameter | Species | Dosage/Concentration | Result | Reference |
| No Observed Adverse Effect Level (NOAEL) | Rat | 170 mg/kg (28 days) | Well tolerated | [1] |
| No Observed Adverse Effect Level (NOAEL) | Minipig | 360 mg/kg | Well tolerated | [1] |
| CYP450 Inhibition (in vitro) | Human | 10 µM | No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP3A4. Minor inhibition (23.5%) of CYP2C9. | [4] |
| Neurotoxicity, Cardiotoxicity, Respiratory Toxicity | - | Within NOAELs | No negative effects observed | [1] |
| Phototoxicity, Genotoxicity, Mutagenicity | - | - | Negative | [1] |
Table 2: In Vitro Activity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | M. tuberculosis H37Rv | 1 ng/mL (2.3 nM) | [10] |
| MIC | M. smegmatis | 4 ng/mL (9.2 nM) | [10] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro CYP450 Inhibition Assay
-
System Preparation: Use human liver microsomes or recombinant CYP enzymes. Prepare an incubation mixture containing the enzyme, a specific substrate for the CYP isoform of interest, and a NADPH-generating system in a suitable buffer.
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Inhibitor Addition: Add this compound at various concentrations to the incubation mixture. Include a no-inhibitor control and a positive control inhibitor.
-
Reaction Initiation and Termination: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C. Stop the reaction after a specified time by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in Mycobacterium.
Caption: Workflow for assessing mammalian cell cytotoxicity of this compound.
Caption: Factors contributing to the favorable preclinical safety profile of this compound.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 8. escholarship.org [escholarship.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
BTZ043 Technical Support Center: Troubleshooting Adverse Events in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential adverse events associated with the investigational anti-tuberculosis agent BTZ043 in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Neurological Adverse Events in Guinea Pigs
Question 1: We are observing transient neurological signs, such as tumbling and stupor, in our guinea pig study with this compound. What is the likely cause and what are the immediate steps we should take?
Answer:
Transient neurological signs, including tumbling and stupor, have been reported in guinea pigs at high doses of this compound (e.g., 400 mg/kg).[1] These effects are considered dose-dependent, as they have not been observed at lower doses (e.g., 300 mg/kg).[1] The primary suspected cause is a dose-related neurotoxicity.
Immediate Troubleshooting Steps:
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Confirm the Dose: Double-check your calculations and records to ensure the correct dose was administered. Accidental overdose can lead to exaggerated adverse effects.
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Assess the Animal's Condition: Perform a thorough clinical assessment of the affected animal(s). Record the severity, duration, and frequency of the neurological signs. Monitor for any additional signs of distress, such as respiratory changes, lethargy, or loss of appetite.
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Provide Supportive Care:
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Ensure the animal is in a safe, comfortable cage with easy access to food and water. Padded bedding can help prevent injury from tumbling.
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Monitor body temperature and provide supplemental heat if necessary, as neurological impairment can affect thermoregulation.
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If the animal is unable to eat or drink, provide nutritional support as per your institution's veterinary guidelines.
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Consult a Veterinarian: Report the adverse events to the attending veterinarian immediately. They can provide expert guidance on clinical management and supportive care.
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Dose Adjustment: Based on the severity of the signs and in consultation with the study director and veterinarian, consider reducing the dose in subsequent administrations.[1]
Question 2: How can we systematically monitor for and quantify these neurological adverse events in our guinea pig studies?
Answer:
A systematic approach to monitoring is crucial for accurately characterizing the neurotoxic potential of this compound. We recommend implementing a Functional Observational Battery (FOB) tailored for guinea pigs. An FOB is a non-invasive set of procedures designed to detect and quantify gross functional deficits.[2][3][4]
Key Components of a Guinea Pig FOB:
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Home Cage Observations: Observe the animal in its home cage for spontaneous activity, posture, and any abnormal behaviors.
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Open Field Assessment: Place the animal in a standardized open field arena and record parameters such as:
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Locomotor activity (e.g., number of line crossings)
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Rearing frequency
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Gait and posture abnormalities (e.g., ataxia, stumbling)
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Presence of stereotyped behaviors (e.g., circling)
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Sensory and Motor Reflexes: Evaluate responses to various stimuli, including:
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Righting reflex: Time taken to return to an upright position when placed on its back.
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Pinna reflex: Ear twitch in response to a light touch.
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Corneal reflex: Blink in response to a light touch on the cornea.
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Startle response: Reaction to a sudden loud noise.
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Physiological Measurements: Record body weight, body temperature, and any observable changes in respiration.
Observations should be performed at baseline (before dosing) and at predefined intervals post-dosing to capture the onset, peak, and duration of any effects.
General Toxicology and Safety in Other Species
Question 3: What is the general toxicity profile of this compound in other common laboratory animal species like rats and minipigs?
Answer:
Preclinical Good Laboratory Practice (GLP) toxicology studies have indicated that this compound has a low toxicologic potential.[5] High No-Observed-Adverse-Effect Levels (NOAELs) have been established in both rats and minipigs, suggesting a favorable safety margin in these species.[5]
Question 4: Were any specific adverse events noted in the toxicology studies with rats and minipigs?
Answer:
Safety panel assessments for neurotoxicity, cardiotoxicity, and respiratory toxicity conducted under GLP standards did not reveal any negative effects within the NOAELs determined in the toxicology studies.[5] Furthermore, studies on phototoxicity, genotoxicity, and mutagenicity were all negative.[5]
Quantitative Toxicology Data
The following tables summarize the key quantitative data from preclinical toxicology studies of this compound.
Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for this compound
| Species | Duration of Study | NOAEL | Reference |
| Rat | 28 days | 170 mg/kg | [5] |
| Minipig | Not specified | 360 mg/kg | [5] |
Experimental Protocols
Protocol: Functional Observational Battery (FOB) for Guinea Pigs
This protocol provides a framework for assessing potential neurobehavioral effects of this compound in guinea pigs. It should be adapted to the specific needs of the study and approved by the Institutional Animal Care and Use Committee (IACUC).
1. Acclimation:
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Acclimate animals to the testing room and equipment for at least 3 days prior to the start of the experiment.
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Handle the animals daily to minimize stress-induced responses.
2. Baseline Assessment:
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Perform a complete FOB on each animal prior to the first dose of this compound to establish baseline data.
3. Test Substance Administration:
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Administer this compound or vehicle control via the appropriate route (e.g., oral gavage).
4. Post-Dosing Observations:
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Conduct FOB assessments at predefined time points post-dosing (e.g., 1, 4, 8, and 24 hours after dosing). The timing should be designed to capture the peak plasma concentration (Cmax) of this compound if known.
5. FOB Procedures:
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Part A: Home Cage Observation:
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Observe the animal undisturbed in its home cage for 2 minutes.
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Record posture, spontaneous activity, and any abnormal behaviors (e.g., tremors, convulsions).
-
-
Part B: Open Field Arena:
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Place the animal in the center of a clean, well-lit open field arena (e.g., 100 cm x 100 cm).
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Record the following over a 5-minute period:
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Locomotor activity (number of grid lines crossed).
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Rearing frequency (number of times the animal stands on its hind legs).
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Gait and posture scoring (e.g., normal, ataxic, stumbling).
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Presence of circling or other stereotypies.
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Defecation and urination counts.
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-
-
Part C: Sensory and Motor Reflexes:
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Righting Reflex: Gently place the animal on its back and record the time it takes to right itself.
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Grip Strength: Allow the animal to grip a wire mesh or force meter and gently pull it backward to measure forelimb and hindlimb grip strength.
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Auditory Startle: Present a sudden, loud stimulus (e.g., a clicker) and score the startle response (e.g., 0 = no response, 1 = slight flinch, 2 = whole-body startle).
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Pupillary Response: Shine a penlight into the eye and observe for pupillary constriction.
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6. Data Analysis:
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Compare the post-dosing data to the baseline data for each animal and to the vehicle control group.
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Use appropriate statistical methods to analyze quantitative data (e.g., ANOVA, t-test).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, inhibiting the DprE1 enzyme.
Experimental Workflow for Investigating this compound-Induced Adverse Events
Caption: Workflow for monitoring and responding to adverse events.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mds-usa.com [mds-usa.com]
- 5. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
Technical Support Center: BTZ043 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of BTZ043 to minimize toxicity while maintaining efficacy in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent benzothiazinone that acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, responsible for the biosynthesis of arabinans, which are essential components of the cell wall.[1][3][4] By forming a covalent adduct with a cysteine residue in the active site of DprE1, this compound effectively blocks arabinan synthesis, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3][4]
Q2: What is the known in vitro activity of this compound?
This compound exhibits potent activity against a wide range of Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.[1] The in vitro Minimum Inhibitory Concentration (MIC) for members of the M. tuberculosis complex typically ranges from 1 to 30 ng/mL.[1] For faster-growing mycobacterial species, the MIC can range from approximately 0.1 to 80 ng/mL.[1]
Q3: What is the general toxicity profile of this compound observed in preclinical studies?
Preclinical toxicology studies conducted under Good Laboratory Practice (GLP) standards have indicated a low toxicologic potential for this compound.[1] Key findings include:
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Low CYP450 Interaction: this compound has shown low interaction with cytochrome P450 enzymes.[1]
-
Negative Safety Panel: No adverse effects were observed in neurotoxicity, cardiotoxicity, and respiratory toxicity studies within the determined No-Observed-Adverse-Effect-Levels (NOAELs).[1]
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No Genotoxicity or Phototoxicity: Studies for phototoxicity, genotoxicity, and mutagenicity have all returned negative results.[1]
Q4: What are the reported No-Observed-Adverse-Effect-Levels (NOAELs) for this compound?
The NOAELs for this compound have been established in multiple species. In a 28-day study in rats, the NOAEL was 170 mg/kg.[1] In minipigs, the NOAEL was determined to be 360 mg/kg.[1]
Q5: What has been observed regarding this compound toxicity in human clinical trials?
In a first-in-human, single ascending dose study, this compound was found to be safe and well-tolerated in healthy participants at doses of 125, 250, and 500 mg.[2] All adverse events reported were mild to moderate.[2] A subsequent Phase 1b/2a trial with daily doses ranging from 250 to 1750 mg over 14 days in patients with pulmonary tuberculosis also supported the safety of the compound.[5][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High in vitro toxicity observed in cell-based assays | 1. Incorrect dosage calculation or dilution error.2. Off-target effects at high concentrations.3. Contamination of the compound or cell culture. | 1. Verify all calculations and ensure accurate preparation of stock and working solutions.2. Perform a dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the efficacious concentration (EC50).3. Use fresh, certified this compound and ensure aseptic technique in cell culture. |
| Inconsistent efficacy in animal models | 1. Poor oral bioavailability due to formulation.2. Rapid metabolism of the compound.3. Variation in animal physiology (e.g., sex-dependent differences in pharmacokinetics).[2] | 1. Consider formulation improvements. Amorphous drug nanoparticles have been shown to increase oral bioavailability.[7][8]2. Analyze plasma concentrations of this compound and its metabolites to understand the pharmacokinetic profile.3. Segregate data by sex and analyze for significant differences. |
| Unexpected adverse events in animal studies at previously reported safe doses | 1. Differences in animal strain or species.2. Vehicle-related toxicity.3. Underlying health conditions in the animal cohort. | 1. Carefully document the strain and species and compare with published studies.2. Run a vehicle-only control group to assess any effects of the delivery medium.3. Ensure all animals are healthy and free from infections before starting the experiment. |
| Difficulty replicating in vivo efficacy results | 1. Inadequate drug exposure at the site of infection.2. Emergence of drug resistance.3. Differences in the infection model (e.g., acute vs. chronic). | 1. Measure this compound concentrations in target tissues (e.g., lung granulomas) to confirm adequate penetration.[2][9]2. Isolate mycobacteria from treated animals and perform susceptibility testing.3. Ensure the experimental model and treatment duration are appropriate for the research question. |
Data Presentation
Table 1: Summary of Preclinical Toxicity Data for this compound
| Study Type | Species | Duration | NOAEL | Key Findings | Citation |
| General Toxicology | Rat | 28 days | 170 mg/kg | Well tolerated. | [1] |
| General Toxicology | Minipig | - | 360 mg/kg | Well tolerated. | [1] |
| Safety Pharmacology | - | - | - | No negative effects on neurological, cardiovascular, or respiratory systems. | [1] |
| Genotoxicity/Mutagenicity | - | - | - | Negative. | [1] |
| Phototoxicity | - | - | - | Negative. | [1] |
Table 2: Summary of this compound Dosage in Different Models
| Model | Dose Range | Key Observations | Citation |
| In vitro (M. tuberculosis) | 1 - 30 ng/mL | Potent bactericidal activity. | [1] |
| Mouse (BALB/c) | 50 - 250 mg/kg (oral) | Dose-dependent killing, with a plateau reached at 250 mg/kg. | [2] |
| Guinea Pig | 300 - 400 mg/kg (oral) | Reduced and less necrotic granulomas. | [9] |
| Human (Phase 1, single dose) | 125, 250, 500 mg | Safe and well tolerated. | [2] |
| Human (Phase 1b/2a, daily) | 250 - 1750 mg | Demonstrated early bactericidal activity. | [5][6] |
| Human (Phase 2B, planned) | 500, 1000, 1500 mg (in combination) | To evaluate different doses in combination therapy. | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using a Human Cell Line (e.g., HepG2)
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by fitting the data to a dose-response curve.
Protocol 2: Murine Model of Chronic Tuberculosis for Efficacy and Toxicity Assessment
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Infection: Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.
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Acclimatization and Treatment Initiation: Allow the infection to establish for 4 weeks. Then, randomize mice into treatment groups: Vehicle control, this compound (e.g., 50, 100, 250 mg/kg), and a positive control (e.g., isoniazid at 25 mg/kg).
-
Dosing: Administer the compounds orally once daily for 4-8 weeks.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights twice weekly.
-
Pharmacokinetic Analysis: At selected time points, collect blood samples for the determination of plasma drug concentrations.
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Efficacy Endpoint: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (Colony Forming Units - CFU).
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Toxicology Endpoint: Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess any tissue damage. Analyze blood samples for clinical chemistry and hematology parameters.
-
Data Analysis: Compare the CFU counts and toxicity markers between the different treatment groups to determine the efficacy and safety of the tested dosages.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical relationship for troubleshooting inconsistent in vivo results.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics and exposure–response relationship of the antituberculosis drug BTZ-043 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (this compound) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
BTZ043 drug-drug interactions with bedaquiline and pretomanid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interactions (DDIs) of BTZ043 with bedaquiline and pretomanid.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of drug-drug interactions between this compound and bedaquiline or pretomanid?
A1: Yes, a preclinical study in a murine model of tuberculosis has shown significant drug-drug interactions. Co-administration of this compound with bedaquiline and pretomanid was associated with a substantial reduction in the plasma exposure of both bedaquiline and pretomanid.[1] Specifically, this compound lowered the exposures of all drugs in the BPaL (bedaquiline, pretomanid, and linezolid) regimen by at least two-fold in mice.[2][1]
Q2: What is the quantitative impact of this compound on the pharmacokinetics of bedaquiline and pretomanid in this preclinical model?
A2: In the murine model, the co-administration of this compound led to a 2.48-fold increase in the clearance of bedaquiline and a 3.34-fold increase in the clearance of pretomanid. This resulted in a 56% reduction in the area under the curve (AUC) for bedaquiline and a 69% reduction for pretomanid.[2]
Q3: What is the proposed mechanism for this interaction?
A3: The exact mechanism for the observed DDI in the murine model has not been fully elucidated.[3] Interestingly, in vitro studies have shown that this compound has low interaction with cytochrome P450 (CYP) enzymes, which are commonly involved in drug metabolism.[4] One study reported that this compound did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP3A4 at tested concentrations, with only minor inhibition of CYP2C9 at a high concentration.[5] This suggests that the interaction observed in vivo may not be mediated by direct CYP inhibition. Preclinical studies using cytochrome and transporter models have not indicated that this compound will impact the exposure of other tuberculosis drugs in humans.[2]
Q4: Has this drug-drug interaction been observed in humans?
A4: To date, there are no published clinical data confirming a similar drug-drug interaction in humans. In fact, interim analyses of Phase 2B clinical trials have reportedly not shown any significant changes in exposure for this compound or other co-administered tuberculosis drugs.[2] This discrepancy between preclinical animal models and human clinical data highlights the importance of careful translational assessment.
Q5: What are the known metabolic pathways for bedaquiline and pretomanid?
A5: Bedaquiline is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Pretomanid undergoes various reductive and oxidative metabolic pathways, with no single pathway being predominant. In vitro studies suggest that CYP3A4 contributes to approximately 20% of its metabolism.
Troubleshooting Guide
Issue 1: Unexpectedly low plasma concentrations of bedaquiline or pretomanid in animal studies when co-administered with this compound.
-
Possible Cause: As demonstrated in a murine model, this compound can significantly increase the clearance of bedaquiline and pretomanid, leading to lower systemic exposure.[2]
-
Troubleshooting Steps:
-
Confirm Dosing and Administration: Verify that all drugs were prepared and administered correctly according to the experimental protocol.
-
Review Pharmacokinetic Sampling Times: Ensure that blood samples are being collected at appropriate time points to accurately capture the absorption, distribution, metabolism, and elimination phases of each drug.
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Consider Dose Adjustment: Based on the murine data, a 2-fold increase in the bedaquiline dose and a 3-fold increase in the pretomanid dose might be needed to achieve comparable exposures to when they are administered without this compound.[1]
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Investigate Potential Mechanisms: In your experimental model, consider evaluating markers of enzyme induction (e.g., expression of CYP enzymes or nuclear receptors like PXR) or the activity of drug transporters to explore the underlying mechanism of the interaction.
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Issue 2: In vitro DDI studies (e.g., using liver microsomes) do not show an interaction between this compound and the metabolism of bedaquiline or pretomanid, but in vivo results suggest an interaction.
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Possible Cause: The mechanism of interaction may not be direct enzymatic inhibition or may involve pathways not fully captured by simple in vitro systems. For example, the interaction could be due to the induction of metabolic enzymes or drug transporters, which would not be apparent in standard microsomal inhibition assays.
-
Troubleshooting Steps:
-
Conduct Enzyme Induction Studies: Utilize fresh hepatocytes in culture to assess the potential of this compound to induce the expression of key metabolic enzymes (e.g., CYP3A4).
-
Evaluate Drug Transporter Interactions: Investigate whether this compound is a substrate, inhibitor, or inducer of important drug transporters such as P-glycoprotein (P-gp/MDR1) or breast cancer resistance protein (BCRP).
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Consider Species Differences: Recognize that the expression and function of metabolic enzymes and transporters can vary significantly between species. The interaction observed in mice may not be directly translatable to other species, including humans.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Bedaquiline and Pretomanid With and Without Co-administration of this compound in a Murine Model
| Drug | Parameter | Without this compound | With this compound | % Change |
| Bedaquiline | Clearance | - | ↑ 2.48-fold | - |
| AUC | - | ↓ 56% | - | |
| Pretomanid | Clearance | - | ↑ 3.34-fold | - |
| AUC | - | ↓ 69% | - |
Data sourced from a translational modeling study in mice.[2]
Experimental Protocols
Key Experiment: Murine Model of Tuberculosis for DDI Assessment
-
Animal Model: Female BALB/c mice.[1]
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Infection: Aerosol infection with Mycobacterium tuberculosis H37Rv. Treatment is typically initiated two weeks post-infection.[1]
-
Dosing Regimen:
-
Drug Formulation and Administration:
-
Pharmacokinetic Sampling:
-
Plasma samples are collected from a cohort of mice (n=3 per regimen) at pre-dose and up to 6 hours post-dose on the last day of dosing during the fourth week of treatment.[2]
-
-
Analytical Method: Drug concentrations in plasma are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Workflow for DDI study in a murine model.
Caption: this compound's effect on bedaquiline and pretomanid PK.
References
- 1. academic.oup.com [academic.oup.com]
- 2. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 3. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. academic.oup.com [academic.oup.com]
Impact of BTZ043 metabolites on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTZ043 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tubercular agent that acts as a prodrug.[1] It is activated within mycobacteria to a nitroso derivative, which then covalently binds to and inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall.[2] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.[2]
Q2: What are the major metabolites of this compound and what is their activity?
This compound has two major metabolites:
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M1: An amino derivative of this compound. This metabolite is considered to be significantly less active than the parent compound, with reports indicating it is approximately 500 times less active against Mycobacterium tuberculosis.[1][3][4][5]
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M2: An unstable hydride Meisenheimer complex.[1][5] The antimicrobial activity of M2 is currently unknown due to its inherent instability, which makes it difficult to test in traditional mycobacterial killing assays.[1][4][5]
Q3: What are the reported Minimum Inhibitory Concentration (MIC) values for this compound?
The in vitro MIC of this compound against M. tuberculosis complex ranges from 1 to 30 ng/mL.[2] For faster-growing mycobacterial species, the MIC ranges from approximately 0.1 to 80 ng/mL.[2] this compound has demonstrated activity against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving this compound and its metabolites.
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results (e.g., MIC assays) | Instability of this compound or its metabolites: The M2 metabolite is known to be unstable.[1][5] Depending on the experimental conditions (e.g., media, temperature, light exposure), the parent compound or its metabolites may degrade, leading to inconsistent results. | - Prepare fresh stock solutions of this compound for each experiment. - Minimize exposure of stock solutions and experimental setups to light and elevated temperatures. - If studying the M2 metabolite specifically is intended, consider the use of stabilizing agents like ascorbic acid, which has been used to prevent its ex vivo oxidation back to the parent compound.[6][7] |
| Observed antimicrobial activity is lower than expected. | Presence of inactive metabolites: The M1 metabolite is significantly less active than this compound.[1][3][4][5] If experimental conditions favor the conversion of this compound to M1, the overall observed activity may be reduced. | - Use validated analytical methods, such as LC-MS/MS, to quantify the concentrations of this compound and its metabolites in your experimental system to correlate compound levels with observed activity.[1] - Consider the metabolic capacity of your in vitro or ex vivo system (e.g., presence of liver microsomes or other metabolic enzymes) that might be converting this compound to its less active metabolite.[8][9] |
| Difficulty in quantifying the M2 metabolite. | Inherent instability of M2: The M2 metabolite is an unstable hydride Meisenheimer complex, making its direct quantification challenging.[1][5] | - An indirect quantification method has been reported where M2 is converted back to this compound by acidification, and the total this compound (original this compound + this compound from M2 conversion) is measured. The concentration of M2 can then be inferred by subtracting the concentration of the parent this compound from the total this compound concentration.[1][10] |
| Inconsistent results in animal models. | Pharmacokinetic variability: The bioavailability of this compound can be influenced by factors such as food intake.[11] Administration with food has been shown to increase its bioavailability.[11] | - Standardize the administration protocol in animal studies, particularly with respect to feeding schedules, to ensure consistent drug exposure. - Monitor plasma concentrations of this compound and its metabolites to correlate with efficacy data. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Metabolite M1
| Compound | Organism | MIC (ng/mL) | Fold Difference in Activity (vs. This compound) |
| This compound | M. tuberculosis complex | 1 - 30[2] | - |
| M1 | M. tuberculosis | ~500[7] | ~500x less active[1][3][4][5] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Single Dose)
| Parameter | This compound | M1 | M2 |
| Median t_max_ (h) | 1.5 - 2[1][3][5] | 7 - 8.5[1][3][5] | 1 - 2[4] |
| Geometric Mean Half-life (h) | Short[1][3][5] | 8.4 - 9.0[1][3][5] | 2.8 - 3.7[4] |
| Activity | Active | ~500x less active[1][3][4][5] | Unknown (unstable)[1][4][5] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microplate Assay (REMA)
This protocol is adapted from methods used in studies of this compound.[12]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound and its metabolites
-
Resazurin solution (0.01% w/v in sterile water)
-
96-well microplates
Procedure:
-
Prepare serial two-fold dilutions of this compound and its metabolites in 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture.
-
Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink.
2. Quantification of this compound and its Metabolites using LC-MS/MS
This protocol is based on descriptions of analytical methods used in pharmacokinetic studies of this compound.[1][10]
Sample Preparation:
-
Collect plasma or other biological samples.
-
To stabilize the M2 metabolite, samples can be treated with ascorbic acid.[6][7]
-
For indirect quantification of M2, an aliquot of the sample can be acidified to convert M2 back to this compound.[1][10]
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Develop specific MRM transitions for this compound, M1, and an appropriate internal standard. Create a calibration curve using standards of known concentrations to quantify the analytes in the samples.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Major metabolic pathways of this compound.
Caption: Workflow for MIC determination using REMA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics and exposure–response relationship of the antituberculosis drug BTZ-043 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. population-pharmacokinetics-and-exposure-response-relationship-of-the-antituberculosis-drug-btz-043 - Ask this paper | Bohrium [bohrium.com]
- 12. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BTZ043 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with BTZ043. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent benzothiazinone that acts as a suicide inhibitor of the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is crucial for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[1][4][5] By forming a covalent adduct with a cysteine residue in the active site of DprE1, this compound blocks the synthesis of D-Arabinofuranose, leading to cell lysis and bacterial death.[2][3][4] This mechanism is highly selective for mycobacteria.[1]
Troubleshooting Inconsistent In Vivo Results
Q2: We are observing significant variability in the efficacy of this compound between different in vivo experiments. What are the potential causes?
Inconsistent in vivo results with this compound can stem from several factors, ranging from drug formulation and administration to the choice of animal model and the specific experimental protocol. Key areas to investigate include:
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Drug Formulation and Bioavailability: this compound has low aqueous solubility, which can impact its absorption and bioavailability.[6] Different formulations can lead to significant variations in plasma and tissue concentrations.
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Pharmacokinetics and Metabolism: this compound is rapidly metabolized into two primary metabolites, M1 (inactive) and M2 (unstable Meisenheimer complex).[2][7][8] The rate and extent of metabolism can vary, affecting the concentration of the active parent compound.
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Animal Model Selection: The efficacy of this compound can differ between various animal models of tuberculosis, such as standard BALB/c mice, C3HeB/FeJ mice (which form human-like necrotic granulomas), and guinea pigs.[2][4][5][9][10]
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Dosing Regimen: The timing, frequency, and dose of this compound administration can influence its efficacy. Some studies suggest that the bactericidal activity is more pronounced during the second month of treatment.[2][10][11]
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Food Effect: The presence or absence of food can significantly alter the bioavailability of this compound.[12][13]
Q3: How critical is the formulation of this compound for in vivo studies?
The formulation of this compound is highly critical. Due to its poor solubility, the physical form of the drug can dramatically affect its in vivo performance. For instance, amorphous drug nanoparticle (ADN) formulations have been shown to significantly increase bioavailability compared to neat drug suspensions.[14] In one study, oral administration of a this compound ADN formulation resulted in an 8-fold higher plasma exposure compared to an oral neat suspension.[14]
Recommended Action:
-
Ensure a consistent and well-characterized formulation is used across all experiments.
-
Consider using formulations designed to enhance solubility and bioavailability, such as amorphous nanoparticles or suspensions in appropriate vehicles like 1% carboxymethylcellulose and 0.5% Tween 80.[11]
Q4: Our plasma concentration of this compound is lower than expected. What could be the reason?
Lower than expected plasma concentrations of this compound can be attributed to several factors:
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Rapid Metabolism: this compound is quickly metabolized to its M1 and M2 metabolites.[2][7][8] The parent compound has a short half-life.[2][7]
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Poor Absorption: As mentioned, the low solubility of this compound can lead to poor absorption from the gastrointestinal tract.[6]
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Food Effect: Studies have shown that administering this compound without food can lower its bioavailability by as much as 54%.[12][13]
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Sex-Dependent Pharmacokinetics: Preclinical studies in rats and minipigs have indicated potential differences in this compound plasma levels between males and females, although this has not been consistently observed.[2]
Recommended Action:
-
Administer this compound with food to enhance absorption, unless the experimental design specifically requires fasting.
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When analyzing pharmacokinetic data, consider measuring the concentrations of the M2 metabolite in addition to the parent drug, as BTZ-043total (sum of BTZ-043 and M2) may provide a more consistent measure of exposure.[12]
Q5: We are not observing the expected level of bactericidal activity in our mouse model. What should we consider?
If the bactericidal activity of this compound is suboptimal, consider the following:
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Duration of Treatment: The efficacy of this compound, particularly in mouse models with caseous necrotic lesions like the C3HeB/FeJ strain, has been observed to be more significant during the second month of treatment.[2][9][10] Shorter treatment durations may not reveal the full potential of the compound.
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Dose Selection: Efficacy can be dose-dependent. In BALB/c mice, activity increases with doses up to 250 mg/kg.[2] In C3HeB/FeJ mice, dose-proportional killing was observed, especially in the spleen after 8 weeks of treatment.[10]
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Animal Model Characteristics: The type of lesions that develop in the chosen animal model is important. This compound has been shown to penetrate the necrotic core of granulomas in IL-13 transgenic and C3HeB/FeJ mice.[2][9] The bactericidal effect might be different in models that do not develop such lesions.
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Comparison with Other Drugs: While this compound is potent, its bactericidal activity in some short-term studies might be slightly less than that of isoniazid (INH).[4] However, this compound is effective against INH-resistant strains.[4]
Data Presentation
Table 1: Summary of this compound In Vitro and In Vivo Activity
| Parameter | Value | Species/Model | Reference |
| In Vitro MIC | 1 - 30 ng/ml | M. tuberculosis complex | [1] |
| In Vitro MIC | 0.001–0.008 mg/L | M. tuberculosis | [2] |
| In Vivo Efficacy | Superior to INH after 2 months | Mouse models | [1] |
| In Vivo Efficacy | Dose-dependent activity from 50 mg/kg | BALB/c mice | [2] |
| In Vivo Efficacy | Significant reduction in lung and spleen bacterial load after 2 months | C3HeB/FeJ mice | [9][10] |
| In Vivo Efficacy | Reduction in bacterial load in granulomas | Guinea pigs | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose | Cmax (µg/L) | tmax (h) | AUC0–24h (µg·h/L) |
| 125 mg | 11.3 | 1.5 | 34.6 |
| 250 mg | 42.1 | 1.5 | 118.9 |
| 500 mg | 148.8 | 1.5 | 454.1 |
| Data from a first-in-human study. Cmax and AUC are for the parent compound. tmax is the median time to maximum concentration.[2][8] |
Experimental Protocols
Key Experiment: Efficacy of BTZ-043 in the C3HeB/FeJ Mouse Model
This protocol is a summarized example based on published studies.[9][10][11]
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Infection: C3HeB/FeJ mice are infected via aerosol with a low dose of M. tuberculosis (e.g., Erdman strain).
-
Treatment Initiation: Treatment is initiated at a chronic stage of infection (e.g., 8 weeks post-aerosol) to allow for the development of caseous necrotic pulmonary lesions.
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Drug Formulation and Administration: this compound is formulated in a vehicle such as 1% carboxymethylcellulose and 0.5% Tween 80. The suspension is administered orally via gavage at doses ranging from 50 to 200 mg/kg, typically 5 days a week.
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Duration of Treatment: Treatment is carried out for a period of 4 to 8 weeks.
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Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., 7H11) to determine the number of colony-forming units (CFU).
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Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation and necrosis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (this compound) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics and exposure-response relationship of the antituberculosis drug BTZ-043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. population-pharmacokinetics-and-exposure-response-relationship-of-the-antituberculosis-drug-btz-043 - Ask this paper | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
BTZ043 Resistance Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the development of resistance to BTZ043, a promising anti-tubercular agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] Specifically, this compound covalently binds to a cysteine residue (Cys387) in the active site of DprE1. This irreversible binding blocks the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan, which are critical components of the Mycobacterium tuberculosis cell wall.[3][4] The disruption of cell wall synthesis ultimately leads to bacterial cell death.
Q2: What are the known mechanisms of resistance to this compound?
The primary mechanism of high-level resistance to this compound involves mutations in the dprE1 gene, specifically at the codon for the Cys387 residue.[5][6] Alterations at this position prevent the covalent binding of this compound to its target enzyme.
Low-level resistance and cross-resistance to other anti-tubercular drugs like bedaquiline and clofazimine have been associated with mutations in the Rv0678 gene.[7][8][9] This gene encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations in Rv0678 lead to the overexpression of this efflux pump, which can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[10]
Q3: What strategies can be employed in the laboratory to prevent or overcome this compound resistance?
The most effective strategy to mitigate this compound resistance is the use of combination therapy.[11] Combining this compound with other anti-tubercular agents with different mechanisms of action can reduce the likelihood of selecting for resistant mutants. Synergistic effects have been observed between this compound and bedaquiline (TMC207), while additive effects have been seen with other drugs like rifampicin and isoniazid.[11][12]
Furthermore, careful dose optimization and adherence to treatment regimens in pre-clinical and clinical studies are crucial to minimize the emergence of resistance. Continuous surveillance for the emergence of resistant strains through molecular methods like whole-genome sequencing is also recommended.
Troubleshooting Guides
Issue: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against M. tuberculosis strains.
| Possible Cause | Troubleshooting Steps |
| Development of on-target resistance | 1. Sequence the dprE1 gene to identify mutations, particularly at the Cys387 codon. 2. Compare the sequence to the wild-type H37Rv reference strain. |
| Development of efflux-mediated resistance | 1. Sequence the Rv0678 gene to check for mutations known to cause overexpression of the MmpS5/MmpL5 efflux pump. 2. Consider performing a drug efflux assay to functionally confirm increased efflux activity. |
| Experimental error | 1. Verify the concentration and purity of the this compound stock solution. 2. Ensure proper preparation of media and reagents for the MIC assay. 3. Confirm the viability and inoculum density of the M. tuberculosis culture. 4. Review the detailed MIC determination protocol for any deviations. |
Issue: Lack of synergistic effect when combining this compound with bedaquiline.
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistance to one or both drugs | 1. Determine the individual MICs of this compound and bedaquiline for the test strain to confirm susceptibility. 2. If resistance is detected, investigate the underlying mechanisms (e.g., dprE1, atpE, or Rv0678 mutations). |
| Incorrect concentrations used in the assay | 1. Carefully review the checkerboard assay protocol to ensure accurate serial dilutions of both drugs. 2. The range of concentrations tested should span above and below the individual MICs. |
| Suboptimal experimental conditions | 1. Ensure the use of appropriate culture media and incubation conditions for M. tuberculosis. 2. Verify the accuracy of the viability readout method (e.g., resazurin reduction or CFU counting). |
Data Presentation
Table 1: In Vitro Activity of this compound Against Susceptible and Resistant M. tuberculosis Strains
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold-Increase in MIC | Reference |
| H37Rv (Wild-Type) | Wild-Type | 0.002 | - | [8] |
| Mutant 1 | dprE1 Cys387Gly | >2 | >1000 | [13] |
| Mutant 2 | dprE1 Cys387Ser | >2 | >1000 | [13] |
| Clinical Isolate (BDQ-R) | Rv0678 mutation | 0.008 - 0.016 | 4-8 | [8][14] |
| Sequential Clinical Isolate (BDQ-treated) | Emergence of Rv0678 mutation | 0.032 - 0.128 | 4-16 | [13][14] |
Table 2: In Vitro Interaction of this compound with Other Anti-Tubercular Drugs
| Drug Combination | Interaction Type | Fractional Inhibitory Concentration (FIC) Index (ΣFIC) | Reference |
| This compound + Bedaquiline (TMC207) | Synergy | ≤0.5 | [11] |
| This compound + Rifampicin | Additive | >0.5 - <4.0 | [11] |
| This compound + Isoniazid | Additive | >0.5 - <4.0 | [11] |
| This compound + Ethambutol | Additive | >0.5 - <4.0 | [11] |
| This compound + Moxifloxacin | Additive | >0.5 - <4.0 | [11] |
Table 3: Overview of a Clinical Trial of this compound in Combination Therapy
| Trial Identifier | Phase | Intervention Arms | Population | Status |
| NCT05926466 | 2B | 1. Bedaquiline + Delamanid + this compound (500 mg) 2. Bedaquiline + Delamanid + this compound (1000 mg) 3. Bedaquiline + Delamanid + this compound (1500 mg) 4. Bedaquiline + Delamanid + Moxifloxacin | Adult subjects with newly diagnosed, drug-sensitive pulmonary tuberculosis | Recruiting |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microplate Assay (REMA)
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv or clinical isolates in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After incubation, add 30 µL of 0.01% resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue (resazurin) to pink (resorufin).
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Prepare a 96-well plate. Drug A (e.g., this compound) is serially diluted horizontally, and Drug B (e.g., bedaquiline) is serially diluted vertically.
-
Each well will contain a unique combination of concentrations of the two drugs. The final volume in each well should be 50 µL of each drug dilution.
-
-
Inoculum Preparation and Addition:
-
Prepare the M. tuberculosis inoculum as described in the MIC protocol.
-
Add 100 µL of the inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate and read the results as described in the MIC protocol.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC A = MIC of A in combination / MIC of A alone; FIC B = MIC of B in combination / MIC of B alone.
-
Calculate the ΣFIC: ΣFIC = FIC A + FIC B.
-
Interpret the results: ΣFIC ≤ 0.5 indicates synergy; >0.5 to <4.0 indicates an additive effect; ≥4.0 indicates antagonism.[11]
-
Protocol 3: Whole-Genome Sequencing (WGS) of M. tuberculosis Isolates
-
DNA Extraction:
-
Culture M. tuberculosis isolates on solid or in liquid media.
-
Extract high-quality genomic DNA using a validated method for mycobacteria, ensuring the removal of cell wall components.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library using a commercial kit (e.g., Illumina). This involves DNA fragmentation, adapter ligation, and amplification.
-
Perform paired-end sequencing on an Illumina platform to a target depth of at least 30x coverage.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Map the reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a validated pipeline.
-
Annotate the identified variants to determine their location within genes of interest (e.g., dprE1, Rv0678).
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Compare the identified mutations to a database of known resistance-conferring mutations.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the DprE1 enzyme.
References
- 1. Rapid Whole-Genome Sequencing of Mycobacterium tuberculosis Isolates Directly from Clinical Samples. - UCL Discovery [discovery.ucl.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, dynamics, and interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 examined by molecular modeling, simulation, and electrostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. New TB drug combination trial – hope for shorter treatment | UCT News [news.uct.ac.za]
- 8. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. download.rbcbioscience.com [download.rbcbioscience.com]
- 12. qdcxjkg.com [qdcxjkg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of BTZ043, Isoniazid, and Rifampicin in Tuberculosis Research
For researchers and professionals in the field of drug development, a thorough understanding of the efficacy of novel antitubercular agents in comparison to established first-line therapies is paramount. This guide provides an objective comparison of the novel benzothiazinone, BTZ043, with the cornerstone tuberculosis drugs, isoniazid and rifampicin, supported by experimental data.
In Vitro Efficacy Against Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's potency. The data below summarizes the in vitro activity of this compound, isoniazid, and rifampicin against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).
| Drug | MIC against H37Rv (μg/mL) | MIC Range against Drug-Susceptible Mtb (ng/mL) | MIC Range against MDR/XDR Mtb (ng/mL) |
| This compound | 0.001[1] | 1 - 30[2] | 1 - 30[2] |
| Isoniazid | 0.03 - 0.12[3] | 30 - 60[4] | High-level resistance common |
| Rifampicin | 0.12 - 0.5[3] | Not specified | High-level resistance common |
Key Findings: this compound demonstrates exceptional potency against the reference Mtb strain H37Rv and maintains its high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][5][6] This is a significant advantage over isoniazid and rifampicin, for which resistance is a major clinical challenge.
Bactericidal Activity
The ability of a drug to kill bacteria (bactericidal) versus inhibiting their growth (bacteriostatic) is a critical therapeutic consideration.
| Drug | Activity | Growth Phase for Optimal Bactericidal Effect |
| This compound | Bactericidal[7][8] | Replicating bacilli[7] |
| Isoniazid | Bactericidal[9] | Logarithmic phase[9] |
| Rifampicin | Bactericidal[9][10] | Logarithmic phase[9] |
Mechanisms of Action
The distinct molecular targets of these three drugs are crucial for understanding their efficacy and potential for combination therapy to mitigate resistance.
This compound: Inhibition of Cell Wall Synthesis
This compound is a prodrug that is activated within the mycobacterial cell to a nitroso derivative.[11] This active form covalently binds to a cysteine residue (Cys387) in the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[11][12] DprE1 is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall.[2][13] Inhibition of DprE1 blocks the formation of arabinogalactan and lipoarabinomannan, leading to cell lysis.[6][14]
Figure 1. Signaling pathway of this compound's mechanism of action.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is also a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[15][16][17] The activated form of isoniazid then covalently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[15][16][18] Mycolic acids are unique long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial hydrophobic barrier.
Figure 2. Signaling pathway of Isoniazid's mechanism of action.
Rifampicin: Inhibition of Transcription
Rifampicin functions by binding to the β-subunit of the DNA-dependent RNA polymerase (RpoB), an enzyme essential for transcription.[19][20][21] This binding physically blocks the elongation of messenger RNA (mRNA) transcripts, thereby inhibiting protein synthesis and leading to bacterial death.[20][22]
Figure 3. Signaling pathway of Rifampicin's mechanism of action.
In Vivo Efficacy in Mouse Models
Preclinical evaluation in animal models provides crucial insights into a drug's therapeutic potential. The following table summarizes the efficacy of this compound, isoniazid, and rifampicin in mouse models of tuberculosis.
| Drug/Dose | Mouse Model | Treatment Duration | Log₁₀ CFU Reduction in Lungs |
| This compound (37.5 mg/kg) | Chronic TB infection | Not specified | Lower than Isoniazid and Rifampicin[1] |
| This compound (300 mg/kg) | Chronic TB infection | Not specified | Similar to Rifampicin[1] |
| Isoniazid (25 mg/kg) | Chronic TB infection | Not specified | Higher than this compound (37.5 mg/kg)[1] |
| Rifampicin (10 mg/kg) | Chronic TB infection | Not specified | Higher than this compound (37.5 mg/kg)[1] |
| This compound (50-200 mg/kg) | C3HeB/FeJ mice | 2 months | Significant reduction[8][23] |
Key Findings: While lower doses of this compound showed less efficacy than standard doses of isoniazid and rifampicin, higher doses of this compound demonstrated comparable efficacy to rifampicin in reducing the bacterial load in the lungs of infected mice.[1] Furthermore, in the C3HeB/FeJ mouse model, which develops human-like caseous necrotic lung lesions, this compound monotherapy led to significant reductions in bacterial burdens in both lungs and spleens after two months of treatment.[8][23]
Drug Interactions and Combination Therapy
Investigating the interaction of a new drug candidate with existing therapies is essential. In vitro studies have shown that this compound does not exhibit antagonism with several antituberculosis drugs, including isoniazid and rifampicin, with most interactions being additive.[5][24] A synergistic effect has been observed between this compound and bedaquiline.[2][14] The combination of isoniazid, rifampicin, and ethambutol has shown indifferent to synergistic activity against drug-susceptible isolates.[25]
Experimental Protocols
Broth Microdilution for MIC Determination
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antitubercular drugs against M. tuberculosis.
Figure 4. Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is commonly used.[3]
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture of M. tuberculosis. This is then diluted to achieve a final inoculum concentration of approximately 10⁵ colony-forming units (CFU)/mL in the test wells.[3]
-
Drug Dilutions: Serial twofold dilutions of the drugs are prepared in the 96-well microtiter plates.
-
Incubation: Plates are incubated at 36 ± 1°C.[3]
-
Reading Results: The MIC is determined as the lowest drug concentration that inhibits visible growth. Reading is performed when a 1:100 diluted growth control well shows visible growth.[3] An inverted mirror can be used for visual inspection.[3] Alternatively, a growth indicator like resazurin can be added, where a color change from blue to pink indicates bacterial viability.[26]
Conclusion
This compound emerges as a highly potent antitubercular agent with a novel mechanism of action. Its significant in vitro activity against both drug-susceptible and, crucially, drug-resistant strains of M. tuberculosis positions it as a promising candidate for future tuberculosis treatment regimens. While in vivo studies suggest that higher doses may be required to match the efficacy of current first-line drugs, its bactericidal nature and favorable interaction profile in combination with other agents underscore its potential to address the growing challenge of drug-resistant tuberculosis. Further clinical evaluation is warranted to fully establish its therapeutic role.
References
- 1. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (this compound) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of the New Antitubercular Agents PA-824 and this compound against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. dovepress.com [dovepress.com]
- 22. rpoBeta Inhibitors | BCL [bcl.bwh.harvard.edu]
- 23. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro combination studies of benzothiazinone lead compound this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
DprE1 Inhibitors: A Comparative Analysis of BTZ043 and its Successor, PBTZ169
A new generation of antitubercular drugs targeting the mycobacterial cell wall has shown significant promise in combating drug-sensitive and drug-resistant Mycobacterium tuberculosis. Among these, the benzothiazinones (BTZs) have emerged as potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the synthesis of essential cell wall components. This guide provides a detailed comparative analysis of two key DprE1 inhibitors: the first-in-class compound BTZ043 and its optimized successor, PBTZ169 (also known as macozinone).
This compound was the first benzothiazinone to enter clinical development, demonstrating potent activity against M. tuberculosis.[1] However, efforts to improve its pharmacological properties led to the development of PBTZ169, a piperazinobenzothiazinone derivative.[2][3] This comparison guide will delve into the mechanism of action, preclinical and clinical data, and key differences between these two compounds, supported by experimental data and protocols.
Mechanism of Action: Covalent Inhibition of DprE1
Both this compound and PBTZ169 share the same mechanism of action, acting as covalent inhibitors of the DprE1 enzyme.[4][5] DprE1 is essential for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.[6][7][8]
The inhibition process involves the enzymatic reduction of the nitro group on the benzothiazinone scaffold to a nitroso derivative.[4] This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[4][9] This disruption of cell wall synthesis ultimately results in bacterial cell death.[10][11]
Preclinical Data Comparison
Extensive preclinical studies have demonstrated the potent antimycobacterial activity of both compounds. However, PBTZ169 consistently shows superior performance in terms of in vitro potency and in vivo efficacy.
In Vitro Activity
PBTZ169 is reported to be three to seven times more active in vitro against M. tuberculosis and other mycobacterial species compared to this compound.[12][13]
| Parameter | This compound | PBTZ169 (Macozinone) | Reference |
| MIC against M. tuberculosis H37Rv | 0.001–0.008 mg/L | 0.3 ng/mL (0.0003 mg/L) | [10][14] |
| Activity against MDR/XDR strains | Active | Highly Active | [6][13] |
| Cytotoxicity (TD50 in HepG2 cells) | 5 µg/ml | 58 µg/ml | [12] |
In Vivo Efficacy (Murine Models)
In murine models of chronic tuberculosis, PBTZ169 has demonstrated greater bactericidal activity at equivalent or lower doses compared to this compound.[12][15] Notably, PBTZ169 reduced the bacterial burden in the spleens of infected mice ten-fold more than this compound at the same dose.[12]
| Parameter | This compound | PBTZ169 (Macozinone) | Reference |
| Efficacy in BALB/c mice (50 mg/kg) | ~1 log reduction in lung and spleen CFU | >2 log reduction in lung and spleen CFU | [12][15] |
| Synergistic Effects | Rifampicin, Bedaquiline | Bedaquiline, Clofazimine | [2][6] |
Clinical Development and Safety Profile
Both this compound and PBTZ169 have progressed to clinical trials, with studies in healthy volunteers and tuberculosis patients.
This compound Clinical Trials
This compound has undergone Phase I and Phase IIa clinical trials.[1][16] A first-in-human, single ascending dose study (125, 250, and 500 mg) in healthy participants found the drug to be safe and well-tolerated, with rapid absorption, metabolism, and elimination.[10][17][18] Subsequent multiple ascending dose and early bactericidal activity (EBA) studies have also been conducted.[16]
PBTZ169 (Macozinone) Clinical Trials
PBTZ169 has also completed Phase I and IIa clinical trials.[2][19] A single ascending dose study in healthy volunteers confirmed an excellent safety and tolerability profile up to 320 mg.[3] A multiple ascending dose study in Russia investigated doses up to 640 mg once daily for 14 days and also showed a good safety profile.[2] A Phase IIa EBA study in drug-sensitive TB patients demonstrated a statistically significant bactericidal effect after 14 days of monotherapy with 640 mg of PBTZ169.[2][3]
| Parameter | This compound | PBTZ169 (Macozinone) | Reference |
| Phase I Studies | Completed (SAD, MAD) | Completed (SAD, MAD) | [2][6][19] |
| Phase IIa EBA Study | Completed | Completed, showed significant EBA | [2][3][16] |
| Reported Adverse Events | Dizziness, headache, hypertension, hot flush (mild) | Good safety profile, no serious adverse events reported | [2][17] |
Key Advantages of PBTZ169 over this compound
The development of PBTZ169 addressed several limitations of this compound, resulting in a compound with a more favorable profile for clinical use.
-
Improved Potency: PBTZ169 is significantly more potent against M. tuberculosis in vitro.[12][13]
-
Enhanced Pharmacodynamics: It exhibits superior efficacy in animal models of tuberculosis.[2][12]
-
Simplified Synthesis: PBTZ169 lacks the chiral centers present in this compound, which simplifies its chemical synthesis and reduces manufacturing costs.[2]
-
Lower Cytotoxicity: PBTZ169 is approximately 10-times less cytotoxic than this compound in vitro.[12]
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Drug Preparation: Serial two-fold dilutions of this compound and PBTZ169 are prepared in 7H9 broth in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a final concentration of approximately 105 CFU/ml and added to each well.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for an additional 24 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[15][20]
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv. The infection is allowed to establish for 4-6 weeks to create a chronic infection state.
-
Treatment: Mice are randomized into treatment groups and receive daily oral doses of this compound, PBTZ169, or a vehicle control for a period of 4 to 8 weeks.
-
Outcome Measurement: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load.[12][15][21]
First-in-Human Single Ascending Dose (SAD) Study
-
Study Population: Healthy adult male and female volunteers are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled design is used. Participants are assigned to cohorts that receive a single oral dose of the investigational drug (e.g., this compound at 125, 250, 500 mg) or a matching placebo.
-
Safety and Tolerability Assessments: Safety is monitored through the evaluation of adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs) at regular intervals.
-
Pharmacokinetic (PK) Assessment: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentration-time profile of the drug and its metabolites. Key PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.[10][18]
Conclusion
Both this compound and PBTZ169 are potent DprE1 inhibitors with significant potential for the treatment of tuberculosis. However, the targeted medicinal chemistry efforts that led to PBTZ169 have resulted in a compound with clear advantages in terms of potency, in vivo efficacy, safety, and ease of synthesis.[2][12] These improvements position PBTZ169 (macozinone) as a more promising clinical candidate for inclusion in future combination therapies against both drug-susceptible and drug-resistant tuberculosis. Further clinical development will be crucial to fully elucidate its role in shortening and improving the efficacy of tuberculosis treatment regimens.
References
- 1. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 2. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Macozinone for TB treatment: An Update [mdpi.com]
- 14. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. PBTZ169 - iM4TB [im4tb.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
Synergistic Potential of BTZ043 and Bedaquiline (TMC207) in Anti-Tuberculosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed between the novel anti-tuberculosis drug candidate BTZ043 and the established drug bedaquiline (TMC207). The combination of these two agents, which act on distinct cellular targets, presents a promising strategy for future tuberculosis treatment regimens. This document summarizes key experimental data, details the methodologies employed in these studies, and illustrates the proposed mechanism of synergy.
In Vitro Synergy: Quantitative Analysis
The interaction between this compound and bedaquiline has been consistently characterized as synergistic in in vitro studies against Mycobacterium tuberculosis H37Rv.[1] The primary method for quantifying this synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.
| Metric | This compound | Bedaquiline (TMC207) | This compound + Bedaquiline Combination | Reference |
| MIC (Minimum Inhibitory Concentration) | 1.5 ng/mL | 80 ng/mL | Not Applicable | [1] |
| Fractional Inhibitory Concentration (FIC) Index (ΣFIC) | Not Applicable | Not Applicable | 0.5 | [1] |
| Concentrations at Synergy (¼ MIC) | 0.375 ng/mL | 20 ng/mL | Showed clear bactericidal activity | [1] |
Key Findings:
-
The combination of this compound and bedaquiline consistently yields a Fractional Inhibitory Concentration Index (FICI) of 0.5, indicating a synergistic relationship.[1]
-
A combination of this compound and bedaquiline at concentrations as low as one-quarter of their individual MICs demonstrates a bactericidal effect stronger than bedaquiline alone at its full MIC.[1]
-
This synergistic activity was shown to be dependent on the specific action of this compound on its target, DprE1, as the effect was abrogated in a this compound-resistant mutant strain.
Bactericidal Activity of the Combination
Further studies have quantified the bactericidal effect of the this compound and bedaquiline combination using colony-forming unit (CFU) counts. These experiments confirm the synergistic interaction observed in the checkerboard assays.
| Treatment | Concentration | Log10 CFU/mL Reduction (Day 7 vs. Day 0) | Reference |
| This compound alone | 0.375 ng/mL (¼ MIC) | No significant reduction | [1] |
| Bedaquiline alone | 20 ng/mL (¼ MIC) | No significant reduction | [1] |
| This compound + Bedaquiline | 0.375 ng/mL + 20 ng/mL | ~0.5 log decrease | [1] |
Key Observation:
-
At sub-inhibitory concentrations where neither drug alone has a significant impact on bacterial growth, the combination of this compound and bedaquiline results in a clear bactericidal activity, evidenced by a 0.5-log decrease in CFU counts after 7 days.[1]
Proposed Mechanism of Synergy
The synergistic interaction between this compound and bedaquiline is hypothesized to stem from a sequential weakening of the mycobacterial cell wall by this compound, which in turn enhances the efficacy of bedaquiline. This compound inhibits DprE1, an essential enzyme in the synthesis of arabinan, a key component of the mycobacterial cell wall.[1] This disruption is thought to increase the permeability of the cell wall, allowing for improved penetration of bedaquiline to its intracellular target, the ATP synthase.
Caption: Proposed synergistic mechanism of this compound and Bedaquiline.
In Vivo Efficacy
While the in vitro synergy is well-documented, data on the in vivo efficacy of the specific this compound-bedaquiline combination is less clear. Studies on a closely related benzothiazinone, PBTZ169, have shown a synergistic effect with bedaquiline in a mouse model of chronic tuberculosis, leading to a more rapid reduction in bacterial load in the lungs and spleen compared to the standard regimen.[2] However, a study combining this compound with a BPaL regimen (bedaquiline, pretomanid, and linezolid) in a murine model showed an unexpected antagonistic effect, which was attributed to pharmacokinetic interactions where this compound lowered the plasma exposure of the other drugs.[3] These findings underscore the complexity of translating in vitro synergy to in vivo efficacy and highlight the need for further dedicated studies on the this compound-bedaquiline combination in animal models.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard (Resazurin Microtiter Assay - REMA) Protocol
This method is used to determine the FICI and assess for synergy, additivity, or antagonism between two compounds.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.
-
Drug Dilutions: Serial dilutions of this compound and bedaquiline are prepared in a 96-well microtiter plate. The concentrations typically range from 4x MIC to 1/16x MIC. The drugs are diluted along the x and y axes of the plate, respectively, to create a matrix of combination concentrations.
-
Inoculation: The bacterial culture is diluted to a McFarland standard of 1.0 and then further diluted 1:20. Each well of the microtiter plate is inoculated with 100 µL of the bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Viability Assessment: After incubation, 30 µL of a 0.01% resazurin solution is added to each well. The plates are re-incubated for 16-24 hours. A color change from blue to pink indicates bacterial growth.
-
FICI Calculation: The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change. The FICI is calculated using the formula: FIC of Drug A = (MIC of A in combination) / (MIC of A alone) FIC of Drug B = (MIC of B in combination) / (MIC of B alone) ΣFIC = FIC of Drug A + FIC of Drug B
Caption: Workflow for the Checkerboard (REMA) Assay.
Colony-Forming Unit (CFU) Counting Protocol
This assay is used to quantify the bactericidal or bacteriostatic effect of drug combinations over time.
-
Bacterial Culture and Drug Exposure: M. tuberculosis H37Rv is cultured in 7H9 broth to mid-log phase. The culture is then diluted and exposed to the test compounds (this compound alone, bedaquiline alone, and the combination) at specified concentrations in culture tubes or flasks. A no-drug control is included.
-
Time Points: Samples are taken for CFU counting at baseline (Day 0) and after a specified incubation period (e.g., Day 7).
-
Serial Dilutions: The bacterial culture from each treatment group is serially diluted in 10-fold steps in phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Plating: Aliquots (typically 100 µL) of the appropriate dilutions are plated in triplicate on Middlebrook 7H10 agar plates supplemented with 10% OADC and 0.5% glycerol.
-
Incubation: The plates are incubated at 37°C for 3-4 weeks until colonies are visible.
-
Colony Counting: The number of colonies on each plate is counted, and the CFU/mL for each treatment group is calculated based on the dilution factor.
-
Data Analysis: The change in log10 CFU/mL from Day 0 to the final time point is calculated to determine the level of bactericidal or bacteriostatic activity.
Conclusion
The combination of this compound and bedaquiline demonstrates clear and consistent in vitro synergy against M. tuberculosis. The proposed mechanism, involving the weakening of the cell wall by this compound to enhance bedaquiline's action, is supported by experimental evidence. While these in vitro findings are highly promising, the translation to in vivo efficacy requires further investigation, as evidenced by the complex pharmacokinetic interactions observed in some animal studies. Continued research into the optimal dosing and potential for synergistic activity in relevant animal models is crucial for the clinical development of this promising drug combination.
References
- 1. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Novel Tuberculosis Therapeutics: A Comparative Guide to Phase 1 Safety and Tolerability of BTZ043
An in-depth analysis of the first-in-human trial data for the DprE1 inhibitor BTZ043, benchmarked against other leading candidates in its class. This guide offers researchers and drug development professionals a concise overview of early-stage clinical safety, tolerability, and experimental design for this promising new generation of anti-tuberculosis agents.
Amid the growing threat of multidrug-resistant tuberculosis (MDR-TB), the development of novel therapeutics with new mechanisms of action is a global health priority. One of the most promising new classes of anti-TB agents is the benzothiazinones (BTZs), which target the essential mycobacterial enzyme DprE1. The lead compound, this compound, has recently completed Phase 1 clinical trials, providing the first human data on its safety and tolerability. This guide provides a detailed comparison of these findings with other DprE1 inhibitors in clinical development.
Mechanism of Action: Inhibiting the Mycobacterial Wall
This compound and its counterparts act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor required for the formation of arabinans.[2] Arabinans are essential components of the mycobacterial cell wall. By blocking this pathway, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death.[2][3] This mechanism is highly selective for mycobacteria and is potent against both drug-susceptible and resistant strains of Mycobacterium tuberculosis.[4]
This compound First-in-Human Phase 1 Trial
The initial clinical evaluation of this compound was a first-in-human, single ascending dose (SAD) study designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[5][6]
Experimental Protocol
The study followed a standard SAD design, a common approach in Phase 1 trials to establish the initial safety profile of an investigational drug.[7][8] Healthy male and female participants were enrolled into cohorts and received a single oral dose of this compound or a placebo. Dosing began at a low level determined by preclinical toxicology data and was escalated in subsequent cohorts after safety reviews.[5][7]
Key Methodological Points:
-
Participants: 30 healthy male and female participants completed the study.[5]
-
Formulation: this compound was administered as an oral suspension.[5]
-
Dose Levels: Single doses of 125 mg, 250 mg, and 500 mg were evaluated against a placebo.[5]
-
Safety Assessments: Evaluations included laboratory parameters, vital signs, physical and neurological examinations, and 12-lead electrocardiograms (ECGs).[5][6]
-
Pharmacokinetic (PK) Assessment: Blood samples were collected over a 36-hour period post-dose to determine the concentration of this compound and its metabolites.[5][6]
Safety and Tolerability Results
All administered doses of this compound were reported to be safe and well-tolerated.[5][6] No serious adverse events were reported, and all adverse events (AEs) were classified as mild or moderate in severity.[5]
| Dose Level | Total Participants (Active + Placebo) | Most Frequently Reported Adverse Events (AEs) |
| 125 mg | 10 | Dizziness, Headache, Hypertension, Hot Flush[5][6] |
| 250 mg | 10 | Dizziness, Headache, Hypertension, Hot Flush[5][6] |
| 500 mg | 10 | Dizziness, Headache, Hypertension, Hot Flush[5][6] |
Pharmacokinetic Summary: The parent compound this compound was absorbed and metabolized rapidly.[5][6] It has a short half-life and is converted into two main metabolites, M1 (inactive) and M2 (unknown activity).[5][6] The study concluded that this compound's safety and PK profile supports its continued clinical development.[5][6]
Comparative Analysis of DprE1 Inhibitors
This compound is one of several DprE1 inhibitors currently in clinical development. Its main competitors include Macozinone (PBTZ169), Quabodepistat (OPC-167832), and TBA-7371.[1] A comparison of their early-phase safety data is crucial for understanding the landscape of this drug class.
| Drug Candidate | Chemical Class | Development Status (as of late 2025) | Key Phase 1 Safety & Tolerability Findings |
| This compound | Benzothiazinone | Phase 2 trials ongoing.[4] | SAD Study: Safe and well-tolerated up to 500 mg. All AEs were mild or moderate; most common were dizziness, headache, hypertension, and hot flush.[5][6] |
| Macozinone (PBTZ169) | Benzothiazinone | Phase 1 trials completed; moving to Phase 2.[2] | SAD/MAD Studies: "Excellent" safety and tolerability profile. Well-tolerated in single doses up to 320 mg and multiple doses up to 640 mg daily for 14 days. No serious adverse effects reported.[2][3][4] |
| Quabodepistat (OPC-167832) | Carbostyril | Phase 2 trials ongoing.[1] | SAD/MAD Studies: Well-tolerated in single doses up to 480 mg (healthy volunteers) and multiple doses up to 90 mg (TB patients). Nearly all AEs were mild and self-limiting; most common were headache and pruritus.[9][10] |
| TBA-7371 | Azaindole | Phase 2 trials ongoing.[7][8] | SAD/MAD Study: Phase 1 trial completed in 2018. Detailed results are not publicly available, but progression to Phase 2 suggests an acceptable safety profile was established.[5][7][11] |
Conclusion
The first-in-human Phase 1 trial of this compound demonstrated a favorable safety and tolerability profile at single doses up to 500 mg, with only mild to moderate adverse events observed. These findings are consistent with the early clinical data from other DprE1 inhibitors like Macozinone and Quabodepistat, which also report good safety profiles in their initial human studies. The collective data suggest that targeting the DprE1 enzyme is a viable and seemingly well-tolerated strategy for new anti-tuberculosis therapies. The continued development of this compound in Phase 2 trials will be critical in determining its efficacy and long-term safety as a potential cornerstone of future TB treatment regimens.
References
- 1. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. mdpi.com [mdpi.com]
- 3. PBTZ169 - iM4TB [im4tb.org]
- 4. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Phase 1 Study to Evaluate Safety, Tolerability, PK, and PK Interactions of TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. newtbdrugs.org [newtbdrugs.org]
- 7. tballiance.org [tballiance.org]
- 8. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 9. OPC-167832 Phase 1 / 2 EBA | Working Group for New TB Drugs [newtbdrugs.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
BTZ043 Demonstrates Potent Efficacy in Chronic Tuberculosis Infection Models, Offering a Promising Alternative to Current Therapies
For Immediate Release
JENA, Germany – November 19, 2025 – The novel benzothiazinone, BTZ043, has shown significant bactericidal activity in preclinical models of chronic tuberculosis (TB), positioning it as a promising candidate to address the challenges of long treatment durations and drug resistance associated with current TB therapies. This guide provides a comprehensive comparison of this compound's efficacy against standard and newer anti-TB agents, supported by experimental data from murine models.
This compound is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1] This unique mechanism of action confers activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1]
Comparative Efficacy in Chronic TB Mouse Models
Studies in established chronic TB mouse models, where treatment is initiated several weeks post-infection to mimic human disease, have demonstrated the dose- and time-dependent efficacy of this compound. The following tables summarize the quantitative data on bacterial load reduction in the lungs and spleens of infected mice, comparing this compound with key anti-TB drugs: bedaquiline, pretomanid, and linezolid.
Pulmonary Bacterial Load Reduction (Lungs)
| Drug | Mouse Strain | M. tb Strain | Dose (mg/kg/day) | Treatment Duration (weeks) | Log10 CFU Reduction vs. Untreated | Reference |
| This compound | C3HeB/FeJ | Erdman | 50 | 8 | ~2.43 | [2] |
| C3HeB/FeJ | Erdman | 100 | 8 | Not specified | [2] | |
| C3HeB/FeJ | Erdman | 200 | 8 | ~3.98 | [2] | |
| BALB/c | H37Rv | 250 | 8 | >2.4 | [3] | |
| Bedaquiline | BALB/c | H37Rv | 10 | 4 | 3.1 | [4] |
| BALB/c | H37Rv | 25 | 4 | 4.1 | [4] | |
| BALB/c | H37Rv | 6 | 4 | 1.9 | [5] | |
| BALB/c | H37Rv | 12 | 4 | 3.3 | [5] | |
| BALB/c | H37Rv | 25 | 4 | 3.6 | [5] | |
| BALB/c | H37Rv | 50 | 4 | 4.1 | [5] | |
| Pretomanid (in combination) | BALB/c & Nude | H37Rv | Not specified (with Bedaquiline and Moxifloxacin) | 4 | ~1.0 greater than BMZ alone | [6] |
| Linezolid | BALB/c | H37Rv | 100 (total weekly) | 4 | Variable (dependent on dosing frequency) | [7] |
| BALB/c | H37Rv | 300 (total weekly) | 4 | Variable (dependent on dosing frequency) | [7] | |
| BALB/c | H37Rv | 1000 (total weekly) | 4 | Variable (dependent on dosing frequency) | [7] | |
| BPaL Regimen | C3HeB/FeJ | Not specified | Standard | 4 | 2.72 | [8] |
| BPaS Regimen | C3HeB/FeJ | Not specified | Standard | 4 | 2.50 | [8] |
Splenic Bacterial Load Reduction (Spleen)
| Drug | Mouse Strain | Dose (mg/kg/day) | Treatment Duration (weeks) | Log10 CFU Reduction vs. Untreated | Reference |
| This compound | C3HeB/FeJ | 50 | 8 | Significant | [2] |
| C3HeB/FeJ | 100 | 8 | Significant (dose-proportional increase from 50mg/kg) | [2] | |
| C3HeB/FeJ | 200 | 8 | Significant (dose-proportional increase from 50mg/kg) | [2] | |
| BPaL Regimen | C3HeB/FeJ | Standard | 4 | Below limit of detection | [8] |
| BPaS Regimen | C3HeB/FeJ | Standard | 4 | Below limit of detection | [8] |
Mechanism of Action: DprE1 Inhibition
This compound's novel mechanism of action involves the covalent inhibition of the DprE1 enzyme, which is a crucial component of the arabinan biosynthesis pathway, essential for the formation of the mycobacterial cell wall. This pathway is distinct from the targets of many existing anti-TB drugs, suggesting a low probability of cross-resistance.
Experimental Protocols
The data presented is derived from studies employing standardized and well-characterized chronic mouse models of tuberculosis.
Chronic Infection Mouse Model Protocol
A widely used protocol for establishing chronic TB infection in mice involves the following key steps:
-
Animal Model: Specific pathogen-free female BALB/c or C3HeB/FeJ mice, typically 6-8 weeks old, are used.
-
Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain), delivering approximately 50-200 colony-forming units (CFU) to the lungs.
-
Establishment of Chronic Infection: The infection is allowed to progress for a period of 3 to 8 weeks, during which the bacterial load in the lungs reaches a stable plateau, and granulomatous lesions develop.[2][3]
-
Treatment: Drug treatment is initiated at this chronic stage. Drugs are typically administered orally by gavage, 5-7 days a week, for durations ranging from 4 to 8 weeks.[2][3]
-
Efficacy Assessment: At specified time points, mice are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to enumerate the bacterial load (CFU). The efficacy of the treatment is determined by the reduction in log10 CFU compared to untreated control animals.
Conclusion
The preclinical data strongly support the continued development of this compound as a potent anti-tuberculosis agent. Its significant bactericidal activity in chronic infection models, coupled with a novel mechanism of action, suggests that this compound could be a valuable component of future combination therapies aimed at shortening treatment duration and improving outcomes for patients with both drug-sensitive and drug-resistant tuberculosis. Further clinical investigations are underway to evaluate the safety and efficacy of this compound in humans.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice infected with M. tuberculosis with Rv0678 mutations still benefit from bedaquiline treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
Validating BTZ043 as a Treatment for Non-Replicating Persistent TB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BTZ043 with alternative treatments for non-replicating persistent tuberculosis (TB). The information presented is supported by experimental data to aid in the evaluation of this promising drug candidate.
Comparative Efficacy of Anti-Tuberculosis Agents
The following tables summarize the in vitro and in vivo efficacy of this compound and comparator drugs against Mycobacterium tuberculosis.
Table 1: In Vitro Activity Against M. tuberculosis
| Drug | Replicating Mtb MIC (μg/mL) | Non-Replicating Mtb Activity | Mechanism of Action |
| This compound | 0.001 - 0.008[1] | Modest activity; <1 log reduction in CFU in streptomycin-starved model[2] | Covalent inhibitor of DprE1, blocking arabinan synthesis[3][4][5] |
| Isoniazid | ~0.1 | No significant activity in streptomycin-starved model[2] | Inhibits mycolic acid synthesis by targeting InhA[6][7] |
| Bedaquiline | Not specified | Active against non-replicating mycobacteria[8][9] | Inhibits ATP synthase[8] |
| Pretomanid | Not specified | Active against both replicating and non-replicating M. tuberculosis[10][11][12] | Inhibits mycolic acid synthesis[10] |
| Clofazimine | 0.25 (MIC50 for MDR-TB) | May eliminate persistent organisms[13] | Unclear, may involve membrane destabilization and redox cycling[14] |
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Drug | Mouse Model | Dosing Regimen | Lung Bacterial Load Reduction (log10 CFU) | Spleen Bacterial Load Reduction (log10 CFU) |
| This compound | C3HeB/FeJ Mice (8 weeks) | 200 mg/kg | ~3.98 vs untreated; ~2.59 from start of treatment | Dose-proportional reduction; 4 of 8 mice below detection at 200 mg/kg |
| Isoniazid | GKO C57BL/6 Mice (8 days) | 25 mg/kg | Not specified, used as comparator | Not specified |
| Bedaquiline | Paucibacillary LTBI Model (12 weeks) | 25 mg/kg daily | ~4.7 | Not specified |
| Rifampin (control) | Paucibacillary LTBI Model (12 weeks) | 10 mg/kg daily | ~3.5 | Not specified |
| Clofazimine | BALB/c Chronic Model | 25 mg/kg/day | Delayed regrowth after treatment cessation | Delayed regrowth after treatment cessation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC) against Replicating M. tuberculosis
Assay: Microplate Alamar Blue Assay (MABA)
Principle: This colorimetric assay measures the metabolic activity of replicating mycobacteria. A reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin indicates cell viability. The MIC is the lowest drug concentration that prevents this color change.
Protocol:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth.
-
Dispense serial dilutions of the test compounds into a 96-well microplate.
-
Add the bacterial suspension to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for an additional 16-24 hours.
-
Visually or spectrophotometrically determine the lowest concentration of the drug that inhibits growth, as indicated by the absence of a color change from blue to pink.
Determination of Activity against Non-Replicating M. tuberculosis
Assay: Low-Oxygen-Recovery Assay (LORA)[3][4][10][13]
Principle: This assay measures the viability of M. tuberculosis after exposure to drugs under hypoxic conditions, which induce a non-replicating state. A recombinant strain of M. tuberculosis expressing luciferase is used, and viability is determined by measuring luminescence after a recovery period in an aerobic environment.
Protocol:
-
Grow a culture of luciferase-expressing M. tuberculosis H37Rv to mid-log phase.
-
Dispense serial dilutions of the test compounds into a 96-well plate.
-
Add the bacterial suspension to each well.
-
Place the plates in an anaerobic chamber for 10-14 days to induce a non-replicating state.
-
After the anaerobic incubation, transfer the plates to an aerobic environment for a 24-48 hour recovery period.
-
Measure luminescence using a luminometer. The drug concentration that results in a significant reduction in luminescence compared to the untreated control is considered active.
Assay: Streptomycin-Starved M. tuberculosis 18b Model[2]
Principle: The M. tuberculosis 18b strain is a streptomycin-dependent mutant. In the absence of streptomycin, it enters a viable but non-replicating state. This model allows for the testing of drug efficacy against this persistent state.
Protocol:
-
Grow M. tuberculosis 18b in streptomycin-containing medium to mid-log phase.
-
Wash the cells to remove streptomycin and resuspend them in a streptomycin-free medium.
-
Dispense serial dilutions of the test compounds into a 96-well plate.
-
Add the streptomycin-starved bacterial suspension to each well.
-
Incubate the plates at 37°C for 7 days.
-
Determine the number of viable bacteria by plating serial dilutions on streptomycin-containing agar and counting colony-forming units (CFU).
In Vivo Efficacy Assessment in a Mouse Model of Latent TB
Model: Cornell Mouse Model[6]
Principle: This model establishes a latent-like infection in mice through a combination of infection and antibiotic treatment, leading to a paucibacillary state. It is used to evaluate the efficacy of drugs in preventing the reactivation of tuberculosis.
Protocol:
-
Infect BALB/c mice intravenously with a low dose of M. tuberculosis H37Rv.
-
After an initial period of infection (e.g., 2-4 weeks), treat the mice with a combination of isoniazid and pyrazinamide in their drinking water for a specified duration (e.g., 8-12 weeks) to establish a paucibacillary state.
-
Following the antibiotic treatment, administer the experimental drug (e.g., this compound) or a comparator drug according to the desired dosing regimen.
-
At various time points during and after treatment, sacrifice cohorts of mice and homogenize their lungs and spleens.
-
Plate serial dilutions of the organ homogenates on appropriate agar medium to determine the bacterial load (CFU).
-
Compare the reduction in CFU between different treatment groups and the untreated control group to assess drug efficacy.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental protocols.
Caption: Mechanism of action of this compound.
Caption: Low-Oxygen-Recovery Assay (LORA) workflow.
Caption: Cornell mouse model workflow.
References
- 1. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomycin-Starved Mycobacterium tuberculosis 18b, a Drug Discovery Tool for Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 9. Reactivation of latent tuberculosis: variations on the Cornell murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of BTZ043: A Comparative Guide for Researchers
An in-depth analysis of the cross-resistance patterns between the novel anti-tuberculosis agent BTZ043 and other therapeutic compounds reveals a complex landscape of molecular interactions and resistance mechanisms. While primarily exhibiting a unique target, instances of low-level cross-resistance with diarylquinolines and clofazimine have been documented, underscoring the importance of vigilant molecular surveillance in the development of new anti-TB regimens.
This compound, a promising benzothiazinone currently in clinical development, exerts its potent bactericidal activity against Mycobacterium tuberculosis by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] This targeted mechanism of action suggests a low probability of cross-resistance with many existing anti-TB drugs that act on different cellular pathways. However, recent studies have illuminated specific genetic mutations that can confer reduced susceptibility to both this compound and other drug classes, most notably bedaquiline (BDQ) and clofazimine (CFZ).
High-Level Resistance: A Target-Specific Phenomenon
High-level resistance to this compound is almost exclusively associated with mutations in the dprE1 gene, the direct target of the drug.[1][3] Specifically, mutations at the Cys387 residue of the DprE1 enzyme dramatically increase the Minimum Inhibitory Concentration (MIC) of this compound, often by more than 1,000-fold.[4][5] These mutations prevent the covalent binding of the activated this compound molecule to the enzyme, thereby rendering the drug ineffective.[3][6] Strains with these dprE1 mutations do not typically show cross-resistance to other classes of anti-TB drugs, confirming the specificity of this resistance mechanism.
Low-Level Cross-Resistance: The Role of Efflux Pumps
Of significant interest to drug development professionals is the emergence of low-level cross-resistance between this compound, bedaquiline, and clofazimine.[4][7] This phenomenon is not target-mediated but is instead linked to mutations in the Rv0678 gene.[4][5] The Rv0678 gene encodes a transcriptional repressor of the MmpS5/MmpL5 efflux pump. Mutations that inactivate Rv0678 lead to the overexpression of this efflux pump, which can then expel a range of compounds from the bacterial cell, including this compound, bedaquiline, and clofazimine.[7] This mechanism typically results in a modest 4- to 8-fold increase in the MIC of this compound.[4][5]
Synergistic and Additive Interactions
Conversely, in vitro studies have demonstrated synergistic or additive effects when this compound is combined with several other anti-TB drugs. A notable synergistic interaction has been observed with bedaquiline, where the combination is more effective than either drug alone.[2][8] This synergy is thought to arise from the distinct mechanisms of action, with this compound weakening the cell wall and potentially enhancing the activity of other drugs.[8] Additive effects have been reported with rifampicin, isoniazid, ethambutol, moxifloxacin, and other agents, with no antagonism observed.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from cross-resistance studies of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis
| Strain Type | Genotype | This compound MIC (µg/mL) | Fold Increase in MIC | Reference |
| Wild-Type (H37Rv) | - | 0.001 - 0.002 | - | [4][9] |
| High-Level Resistant | dprE1 (Cys387 mutations) | >1 | >1,000 | [4][5] |
| Low-Level Resistant | Rv0678 mutations | 0.008 - 0.016 | 4 - 8 | [4][5] |
Table 2: Cross-Resistance Profile of this compound with Bedaquiline (BDQ) and Clofazimine (CFZ)
| Genotype of M. tuberculosis | This compound MIC Increase | BDQ MIC Increase | CFZ MIC Increase | Reference |
| dprE1 mutations | >1,000-fold | No significant change | No significant change | [4][5] |
| Rv0678 mutations | 4- to 8-fold | Variable (low-level) | Variable (low-level) | [4][5][7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other anti-TB drugs is typically determined using the broth microdilution method. A standardized inoculum of M. tuberculosis is added to 96-well plates containing serial dilutions of the drug in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[4] The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[4] The resazurin microtiter assay (REMA) is often used for a colorimetric readout of bacterial viability.[10]
Generation of Resistant Mutants
This compound-resistant mutants of M. tuberculosis can be generated in vitro by exposing a susceptible strain, such as H37Rv, to escalating concentrations of the drug over multiple passages.[4][5] Cultures are grown in liquid medium containing sub-inhibitory concentrations of this compound. With each passage, the concentration of the drug is gradually increased.[4] Following several rounds of selection, the culture is plated on solid medium (e.g., Middlebrook 7H10 agar) containing a high concentration of this compound to isolate resistant colonies.[4] The genetic basis of resistance in these colonies is then determined by whole-genome sequencing.[4][5]
Checkerboard Assay for Drug Interactions
The interaction between this compound and other anti-TB drugs (synergy, additivity, or antagonism) is assessed using a checkerboard assay.[8] This method involves preparing a two-dimensional array of drug concentrations in a 96-well plate. One drug is serially diluted along the rows, and the other drug is serially diluted along the columns. Each well is then inoculated with a standardized suspension of M. tuberculosis. After incubation, the growth in each well is assessed. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. A FICI of ≤ 0.5 indicates synergy, a FICI between 0.5 and 4.0 indicates an additive interaction, and a FICI of > 4.0 indicates antagonism.[8]
Visualizing Pathways and Workflows
References
- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cr...: Ingenta Connect [ingentaconnect.com]
- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
BTZ043: A Comparative Guide on a Novel Benzothiazinone for Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-tuberculosis drug candidate, BTZ043, with current standard-of-care regimens and other recently developed drugs. While long-term efficacy and relapse data for this compound are still emerging due to its current stage in clinical development, this document synthesizes available preclinical and early-phase clinical data to offer a forward-looking perspective on its potential role in tuberculosis therapy.
Executive Summary
This compound is a potent benzothiazinone that targets the essential enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is critical for the synthesis of the mycobacterial cell wall.[1][2][3] This mechanism of action is distinct from many existing tuberculosis drugs, offering a potential new tool in the fight against drug-resistant strains. Preclinical studies have demonstrated significant bactericidal activity, and early-phase clinical trials are assessing its safety, tolerability, and early bactericidal effect, both alone and in combination with other drugs. The ongoing UNITE4TB phase 2B/C clinical trials are currently evaluating this compound in combination regimens, with results anticipated in mid-2025.[4][5] This guide places the available data on this compound in the context of established treatments and other novel agents to inform future research and development.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key data points for this compound and its comparators. It is important to note that the data for this compound are from preclinical and early-phase studies and are not directly comparable to the long-term outcomes of approved drugs.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | This compound | Source |
| Mechanism of Action | Inhibition of DprE1, blocking arabinan synthesis | [1][2][3] |
| In Vitro MIC (M. tuberculosis) | 1 ng/mL | |
| Animal Model Efficacy | Superior activity to isoniazid in mouse models, especially after 2 months. | [1] |
Table 2: Comparison of Treatment Regimens and Outcomes for Drug-Sensitive Tuberculosis (DS-TB)
| Regimen | Duration | Treatment Success Rate | Relapse Rate | Source |
| Standard of Care (2HRZE/4HR) | 6 months | ~85% | Varies by population | [6] |
| 4-Month Regimen (2HPZM/2HPM) | 4 months | Non-inferior to standard care in clinical trials | Comparable to standard care | [2][7] |
| This compound-containing regimens | Under investigation | Data not yet available | Data not yet available | [4][5] |
H: Isoniazid, R: Rifampicin, Z: Pyrazinamide, E: Ethambutol, P: Rifapentine, M: Moxifloxacin
Table 3: Comparison of Treatment Regimens and Outcomes for Multidrug-Resistant Tuberculosis (MDR-TB)
| Regimen | Duration | Treatment Success Rate | Relapse Rate | Source |
| Standard of Care (Longer regimens) | 18-20 months or longer | 50-60% | Variable | [8] |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | 6 months | ~90% | ~8% (relapse/reinfection) | [9][10] |
| BPaLM (BPaL + Moxifloxacin) | 6 months | High | Data emerging | [2][11] |
| Delamanid-containing regimens | Variable | ~79-84% | Low where reported | [12][13] |
| This compound-containing regimens | Under investigation | Data not yet available | Data not yet available | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of anti-tuberculosis drugs like this compound.
Preclinical Efficacy Testing in Mouse Models
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used. Mice are infected via aerosol with a low dose of Mycobacterium tuberculosis H37Rv.
-
Treatment Initiation: Treatment is typically initiated 4-6 weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: this compound and comparator drugs are administered orally once daily, five to seven days a week.
-
Efficacy Assessment: At various time points (e.g., 4, 8, 12 weeks), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11). Colony-forming units (CFU) are counted after 3-4 weeks of incubation. The primary endpoint is the reduction in bacterial load (log10 CFU) compared to untreated controls and standard-of-care drugs.[14]
Phase 2a Early Bactericidal Activity (EBA) Studies
-
Study Population: Patients with newly diagnosed, uncomplicated, smear-positive pulmonary tuberculosis.
-
Study Design: Randomized, open-label or blinded, controlled trial.
-
Intervention: Patients receive a single drug (monotherapy) or a combination of drugs for a short duration, typically 14 days.
-
Efficacy Assessment: The primary endpoint is the daily fall in bacterial load in sputum, measured by quantitative culture (CFU counting) or time to positivity in an automated liquid culture system. This provides an early indication of the drug's bactericidal effect in humans.[15]
Microbiological Endpoints in Clinical Trials
-
Sputum Culture Conversion: The proportion of patients with a negative sputum culture at a specific time point (e.g., 2 months). This is a key early indicator of treatment efficacy.
-
Treatment Failure: The occurrence of a positive sputum culture at the end of treatment.
-
Relapse: The recurrence of a positive sputum culture after the completion of successful treatment. This is a critical endpoint for assessing long-term efficacy and is typically monitored for at least 12-24 months post-treatment.[1][16]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, inhibiting the DprE1 enzyme.
Experimental Workflow for Anti-TB Drug Evaluation
Caption: A typical workflow for the development of a new anti-tuberculosis drug.
Logical Comparison of Treatment Outcomes
Caption: Comparison of potential outcomes between standard care and this compound regimens.
References
- 1. Clinical Symptoms and Microbiological Outcomes in Tuberculosis Treatment Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB | Tuberculosis (TB) | CDC [cdc.gov]
- 3. Updates on the Treatment of Drug-Susceptible and Drug-Resistant Tuberculosis: An Official ATS/CDC/ERS/IDSA Clinical Practice Guideline [idsociety.org]
- 4. A new dawn in the fight against Tuberculosis - UNITE4TB, the largest public-private collaboration in tuberculosis drug development, announces start of clinical trials - Radboudumc [radboudumc.nl]
- 5. The UNITE4TB Clinical Trial Program | Unite4TB [unite4tb.org]
- 6. Drug-susceptible TB treatment - WHO consolidated guidelines on tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Treatment strategies for MDR-TB and XDR-TB - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Long term outcomes in drug resistant tuberculosis with Bedaquiline, Pretomanid and varying doses of Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment, 2022 update [who.int]
- 12. Delamanid-containing regimens over 24 weeks for the treatment of multidrug-resistant/rifampicin-resistant tuberculosis: preliminary results from a single center in a multicenter, prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Pre-clinical evaluation of novel anti-tuberculosis molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerating the transition of new tuberculosis drug combinations from Phase II to Phase III trials: New technologies and innovative designs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Association between Symptoms and Microbiologically Defined Response to Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
